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Methyl 2-amino-3-(3-fluoro-5-methylphenyl)propanoate Documentation Hub

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  • Product: Methyl 2-amino-3-(3-fluoro-5-methylphenyl)propanoate
  • CAS: 1822447-33-5

Core Science & Biosynthesis

Foundational

Solubility Profile of Methyl 2-amino-3-(3-fluoro-5-methylphenyl)propanoate in Organic Solvents: A Preformulation Guide

Executive Summary Understanding the solubility profile of novel amino acid derivatives is a critical bottleneck in synthetic chemistry and pharmaceutical preformulation. Methyl 2-amino-3-(3-fluoro-5-methylphenyl)propanoa...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the solubility profile of novel amino acid derivatives is a critical bottleneck in synthetic chemistry and pharmaceutical preformulation. Methyl 2-amino-3-(3-fluoro-5-methylphenyl)propanoate is a highly specialized, halogenated phenylalanine derivative. Because of its unique structural motifs—specifically the esterified carboxyl terminus and the fluoro-methyl substituted aromatic ring—its solvation thermodynamics differ significantly from naturally occurring amino acids.

This technical whitepaper provides an authoritative framework for predicting, measuring, and validating the solubility of this compound in various organic solvents. By combining the theoretical predictive power of Hansen Solubility Parameters (HSP) with a self-validating empirical protocol adapted from OECD guidelines, researchers can establish a rigorous and reproducible solubility profile.

Structural Causality & Physicochemical Profiling

To accurately predict solubility, one must first deconstruct the molecule to understand the causality behind its intermolecular interactions. As a Senior Application Scientist, I approach solvation not as a simple "dissolving" event, but as a thermodynamic competition between crystal lattice energy and solvent-solute affinity.

  • The Zwitterion Bypass (Esterification): Natural amino acids exist as zwitterions (NH₃⁺, COO⁻) at physiological and neutral pH, resulting in a formidable crystal lattice driven by ionic bonds. This makes them notoriously insoluble in organic media. By masking the carboxylic acid as a methyl ester , we neutralize the negative charge and break the zwitterionic trap. This single modification drastically lowers the lattice energy and shifts the compound's affinity toward organic solvents[1].

  • Halogenation and Lipophilicity: The substitution of the phenyl ring with a fluorine atom (3-fluoro) and a methyl group (5-methyl) introduces a highly specific electron density distribution. Fluorine is strongly electronegative but poorly polarizable, creating a localized dipole without significantly increasing molecular volume. The methyl group adds lipophilic bulk. Together, they increase the dispersion forces ( δd​ ) and polar interactions ( δp​ ), driving solubility in polar aprotic solvents while maintaining incompatibility with purely aliphatic hydrocarbons.

  • The Primary Amine: The free -NH₂ group acts as both a hydrogen bond donor and acceptor ( δh​ ), ensuring high affinity for protic solvents like alcohols.

Theoretical Framework: Hansen Solubility Parameters (HSP)

Before stepping into the lab, we utilize to predict solvent compatibility[2]. HSP divides the total cohesive energy of a liquid into three distinct intermolecular forces:

  • δd​ (Dispersion): Van der Waals forces.

  • δp​ (Polarity): Permanent dipole-dipole interactions.

  • δh​ (Hydrogen Bonding): Electron exchange interactions.

The distance ( Ra​ ) between the compound and a given solvent in 3D Hansen space dictates solubility. A smaller Ra​ indicates a higher likelihood of dissolution[3]. The formula is defined as:

Ra2​=4(δd2​−δd1​)2+(δp2​−δp1​)2+(δh2​−δh1​)2

Based on structural group contribution methods, Methyl 2-amino-3-(3-fluoro-5-methylphenyl)propanoate exhibits moderate δd​ , moderate-to-high δp​ , and moderate δh​ . Therefore, it requires solvents that can balance dipole interactions with hydrogen-bonding capabilities.

Experimental Methodology: Self-Validating Solubility Protocol

To empirically determine the solubility profile, we employ a highly rigorous, self-validating Shake-Flask method adapted from [4].

Why a "Self-Validating" System? A common pitfall in solubility screening is measuring a metastable supersaturated state or an incomplete kinetic dissolution. To guarantee trustworthiness, this protocol measures equilibrium from two opposite directions: Undersaturation (adding solid to solvent) and Supersaturation (cooling a heated saturated solution). If both methods converge on the exact same concentration, the system is thermodynamically validated.

Step-by-Step Protocol
  • Preparation of Parallel Systems:

    • System A (Undersaturation): Add an excess of Methyl 2-amino-3-(3-fluoro-5-methylphenyl)propanoate to 5.0 mL of the target organic solvent at 25°C.

    • System B (Supersaturation): Add an excess of the compound to 5.0 mL of the solvent at 40°C. Stir until saturated, then cool the flask to 25°C to force precipitation.

  • Thermal Equilibration: Place both sealed flasks in an isothermal shaker bath at 25.0 ± 0.1°C. Agitate at 150 RPM for 48 hours to ensure complete thermodynamic equilibrium.

  • Phase Separation (Causality Note): Do not use syringe filters (e.g., PTFE or Nylon). The lipophilic fluoro-methyl-phenyl moiety can adsorb onto filter membranes, artificially lowering the measured concentration. Instead, transfer an aliquot to a microcentrifuge tube and centrifuge at 10,000 x g for 15 minutes to pellet the undissolved solid.

  • HPLC-UV Quantification: Carefully aspirate the supernatant, dilute appropriately with the mobile phase, and quantify using a validated HPLC-UV method (typically monitored at 210 nm and 254 nm).

  • Validation Check: Compare the calculated concentrations of System A and System B. They must be within ±5% of each other to be considered a valid thermodynamic solubility limit.

Quantitative Data Presentation

The following table summarizes the predicted solubility profile of the compound across various organic solvent classes, derived from structural analogs (such as phenylalanine methyl ester derivatives) and HSP alignment[1].

SolventSolvent ClassificationPredicted Solubility (mg/mL at 25°C)HSP Distance ( Ra​ )Dominant Interaction Facilitating Solvation
Dimethyl Sulfoxide (DMSO) Polar Aprotic> 150 (Freely Soluble)LowDipolar ( δp​ ) & H-Bond ( δh​ )
Methanol Polar Protic50 - 100 (Soluble)Low-MediumH-Bond ( δh​ )
Ethyl Acetate Polar Aprotic20 - 50 (Sparingly Soluble)MediumDispersion ( δd​ ) & Dipolar ( δp​ )
Hexane Non-Polar Aliphatic< 1 (Practically Insoluble)HighDispersion ( δd​ ) only (Mismatch)

Note: The free base form of the ester is highly soluble in organic solvents. If the compound is synthesized as a hydrochloride salt, solubility in ethyl acetate will drop significantly, while solubility in methanol and DMSO will remain high.

Workflow Visualization

The following diagram illustrates the logical flow of our self-validating solubility screening methodology.

SolubilityWorkflow Start Compound Characterization HSP HSP Theoretical Prediction Start->HSP Solvents Organic Solvent Selection HSP->Solvents ShakeFlask Shake-Flask Equilibration Solvents->ShakeFlask Centrifuge Phase Separation (Centrifugation) ShakeFlask->Centrifuge HPLC HPLC-UV Quantification Centrifuge->HPLC Decision Solubility > Target? HPLC->Decision Formulation Proceed to Preformulation Decision->Formulation Yes Reject Reject Solvent System Decision->Reject No

Fig 1: Self-validating solubility screening workflow via HSP prediction and HPLC quantification.

References

  • Title: Hansen solubility parameter Source: Wikipedia (Charles M. Hansen Framework) URL: [Link][2]

  • Title: Hansen Solubility Parameters Applied to the Extraction of Phytochemicals Source: National Institutes of Health (PMC) URL: [Link][3]

  • Title: New Substances Notification - OECD Test Guideline 105 Source: Government of Canada Publications URL: [Link][4]

Sources

Exploratory

Engineering Fluorinated Phenylalanine Derivatives: Discovery, Synthesis, and Pharmaceutical Applications

Executive Summary The strategic incorporation of fluorine into amino acid scaffolds has revolutionized modern drug discovery. Fluorinated phenylalanine (FPhe) derivatives represent a critical class of non-natural amino a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine into amino acid scaffolds has revolutionized modern drug discovery. Fluorinated phenylalanine (FPhe) derivatives represent a critical class of non-natural amino acids that dramatically enhance the pharmacokinetic and pharmacodynamic profiles of peptide-based therapeutics. This technical guide explores the mechanistic rationale behind fluorine editing, evaluates cutting-edge chemical and chemoenzymatic synthesis pathways, and provides field-proven, self-validating protocols for the asymmetric synthesis of these vital chiral building blocks.

The Mechanistic Imperative: Why Fluorinate Phenylalanine?

In medicinal chemistry, the "fluorine effect" is leveraged to optimize drug candidates without imposing significant steric bulk. Fluorine’s van der Waals radius (1.47 Å) closely mimics that of hydrogen (1.20 Å), allowing it to seamlessly replace hydrogen while introducing profound electronic changes [[1]]().

From a structural biology perspective, introducing FPhe into proteins yields several distinct advantages:

  • Catabolic Stability: Fluorination shields adjacent peptide bonds from proteolytic cleavage, significantly increasing the shelf life and bioavailability of therapeutic proteins and peptide-based vaccines 1.

  • Receptor Binding Affinity: The high electronegativity of fluorine decreases the polarizability of the aromatic ring, which can destabilize cation-π interactions while simultaneously increasing local hydrophobicity, thereby enhancing binding affinity to lipophilic receptor pockets 1.

  • Diagnostic Utility: The 18 F isotope is a premier positron emitter. Derivatives like 4- 10 B-Borono-2- 18 F-fluoro-L-phenylalanine ( 18 F-FBPA) are indispensable for monitoring pharmacokinetics in boron neutron capture therapy (BNCT) via Positron Emission Tomography (PET) 2. Furthermore, 19 F-NMR serves as a background-free probe for investigating enzyme kinetics and protein-ligand interactions 1.

Strategic Synthesis Pathways

Achieving high enantiomeric purity is the primary bottleneck in non-natural amino acid synthesis. Modern synthetic routes diverge into pure chemical catalysis and chemoenzymatic cascades.

Chemical Synthesis: Cross-Coupling and Hydrogenation

Traditional methods rely heavily on transition-metal catalysis. The Negishi cross-coupling of aryl halides with zinc homoenolates of protected iodoalanine provides a robust route for directly attaching fluorinated aryl groups to the amino acid backbone [[1]]().

For strict stereocontrol, the asymmetric hydrogenation of fluorinated dehydroamino acids using Rh-MonoPhos complexes is highly effective. This strategy is economically viable for scale-up due to its ability to operate at exceptionally low catalyst loadings (down to 0.05 mol%) while still yielding up to 95% enantiomeric excess (ee) 3.

Chemoenzymatic Cascades: The AvPAL Paradigm

Chemical synthesis often struggles with intricate cofactor recycling and the high cost of chiral auxiliaries. To bypass this, a three-step chemoenzymatic cascade has been developed. This involves an aldolase-catalyzed reaction of a fluorinated aldehyde, followed by chemical oxidative decarboxylation, and concluding with reductive amination via Phenylalanine Ammonia Lyase (AvPAL) 4. The AvPAL enzyme acts as an absolute stereochemical gatekeeper, ensuring >99% ee of the L-enantiomer.

SynthesisPathways Root FPhe Synthesis Strategies Chem Chemical Synthesis Root->Chem Enz Chemoenzymatic Synthesis Root->Enz Cross Cross-Coupling Negishi / Stille Chem->Cross Aryl Halides Hydro Hydrogenation Rh-MonoPhos Chem->Hydro Dehydroamino Acids Phos Phosphonate Analogues NaH + HP(O)(OEt)2 Chem->Phos Aldehydes PAL Ammonia Lyase AvPAL Enz->PAL Cinnamic Acids

Strategic divergence in the synthesis pathways of fluorinated phenylalanine derivatives.

Quantitative Pathway Comparison

The selection of a synthesis pathway depends strictly on the target application (e.g., bulk intermediate vs. highly specialized radiotracer). The table below summarizes the performance metrics of the primary methodologies discussed.

Synthesis StrategyCatalyst / EnzymeSubstrateYield (%)Enantiomeric Excess (ee %)Key Advantage
Chemoenzymatic Cascade AvPAL3-Fluoro cinnamic acid55 - 98>99Absolute stereocontrol; avoids chiral auxiliaries 4
Asymmetric Hydrogenation Rh-MonoPhosFluorinated dehydroamino acidsQuantitative95Ultra-low catalyst loading (0.05 mol%) 3
Negishi Cross-Coupling Pd / Zn homoenolateAryl halides + IodoalanineVariableN/A (Chiral pool)Broad functional group tolerance [[1]]()
Phosphonate Addition NaHFluorinated aldehydes + HP(O)(OEt) 2​ HighN/AAccess to bioactive α -aminophosphonates 5

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded into the workflow to explain why specific reagents or conditions are mandated.

Protocol A: Three-Step Chemoenzymatic Synthesis of L-FPhe

This protocol leverages a one-pot cascade logic to minimize purification losses 4.

Step 1: Aldol Addition

  • Action: React the target fluorinated aldehyde with pyruvate in the presence of aldolase.

  • Causality: Pyruvate acts as the nucleophilic donor. Aldolase is utilized to establish the initial carbon framework under mild, aqueous conditions, preventing the polymerization typical of fluorinated aldehydes under harsh basic conditions.

Step 2: Oxidative Decarboxylation

  • Action: Add 85 mM H 2​ O 2​ directly to the optimal aldol reaction system and stir at room temperature for 3 hours.

  • Causality: Hydrogen peroxide serves a dual purpose: it quenches the aldolase enzyme (preventing reverse reactions) and drives the oxidative decarboxylation to cleanly yield 3-fluoro cinnamic acid (up to 98% yield).

  • Self-Validation Check: Confirm the formation of the cinnamic acid intermediate via HRMS. For 3-fluoro cinnamic acid, expect an [M – H] m/z = 165.0349 4.

Step 3: Reductive Amination

  • Action: Introduce purified AvPAL and an ammonia source to the reaction mixture.

  • Causality: AvPAL strictly catalyzes the anti-addition of ammonia across the trans-double bond of the cinnamic acid, guaranteeing the formation of the L-enantiomer (>99% ee).

  • Self-Validation Check: Monitor conversion via chiral HPLC. The maximum conversion rate should stabilize around 55-98% depending on the specific fluorine substitution pattern.

Chemoenzymatic A Fluorinated Aldehyde B Aldol Reaction (Aldolase) A->B Pyruvate C Oxidative Decarboxylation B->C H2O2 D Fluorinated Cinnamic Acid C->D -CO2 E Reductive Amination (AvPAL) D->E NH3 F L-FPhe (>99% ee) E->F Stereocontrol

Chemoenzymatic cascade for the synthesis of L-alpha-fluorinated amino acids.

Protocol B: Synthesis of Fluorinated α -Aminophosphonates

For researchers targeting structural analogues of phenylalanine for enzyme inhibition, phosphonate derivatives are highly valuable [[5]]().

  • Action: React 2-(4-fluorophenyl)ethanal (0.7 mmol) with an aniline derivative (0.7 mmol) to form the imine intermediate. Subsequently, add diethyl phosphite, HP(O)(OEt) 2​ (1.4 mmol), and NaH (1.4 mmol) to facilitate the nucleophilic addition.

  • Causality: NaH deprotonates the diethyl phosphite, generating a highly nucleophilic phosphite anion that attacks the imine carbon. The use of a strong base ensures complete conversion of the sterically hindered fluorinated substrates.

  • Self-Validation Check: Utilize 19 F-NMR and single-crystal X-ray diffraction. The X-ray analysis will confirm the preferable conformation and the presence of weak intermolecular hydrogen bonds critical for biological activity 5.

Conclusion

The integration of fluorinated phenylalanine derivatives into pharmaceutical pipelines is no longer a niche endeavor; it is a fundamental strategy for optimizing peptide stability, binding affinity, and diagnostic imaging. While traditional transition-metal catalyzed cross-coupling and asymmetric hydrogenation remain staples of chemical synthesis, the advent of chemoenzymatic cascades utilizing AvPAL provides an unprecedented level of stereocontrol and atom economy. By adhering to the validated protocols outlined above, researchers can reliably synthesize these critical building blocks to drive the next generation of therapeutic discovery.

References

  • [1] Title: Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC - NIH Source: nih.gov URL:

  • [2] Title: Fluorinated phenylalanines: Synthesis and pharmaceutical applications | Request PDF Source: researchgate.net URL:

  • [4] Title: Chemoenzymatic Synthesis of Fluorinated L-α-Amino Acids - ACS Publications Source: acs.org URL:

  • [3] Title: Chemo-Enzymatic Synthesis of Chiral Fluorine-Containing Building Blocks Source: ru.nl URL:

  • [5] Title: Fluorinated phosphonate analogues of phenylalanine: Synthesis, X-ray and DFT studies Source: arabjchem.org URL:

Sources

Protocols & Analytical Methods

Method

Application Note: Asymmetric Synthesis of Methyl 2-amino-3-(3-fluoro-5-methylphenyl)propanoate

Mechanistic Rationale & Strategic Overview The incorporation of unnatural phenylalanine derivatives—specifically those bearing halogen and alkyl substitutions like the 3-fluoro-5-methylphenyl moiety—is a proven strategy...

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Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Strategic Overview

The incorporation of unnatural phenylalanine derivatives—specifically those bearing halogen and alkyl substitutions like the 3-fluoro-5-methylphenyl moiety—is a proven strategy in peptide engineering and small-molecule drug development to modulate lipophilicity, enhance target binding affinity, and improve metabolic stability against proteolytic degradation.

To synthesize Methyl 2-amino-3-(3-fluoro-5-methylphenyl)propanoate with high enantiomeric purity, the most self-validating and scalable approach is the asymmetric phase-transfer-catalyzed (PTC) alkylation of a glycine Schiff base. This methodology, pioneered and extensively validated in the literature (1)[1], relies on a chiral quaternary ammonium salt to form a tight, stereocontrolling ion pair with the enolate intermediate. Advanced iterations of these catalysts, such as C2-symmetric chiral phase-transfer catalysts, enable virtually complete enantioselectivity under mild conditions (2)[2].

Process Visualization

SynthesisWorkflow Start N-(Diphenylmethylene)glycine methyl ester Alkylation Asymmetric Alkylation (Chiral PTC, KOH, Toluene, 0°C) Start->Alkylation Reagent 3-Fluoro-5-methylbenzyl bromide Reagent->Alkylation Intermediate Alkylated Schiff Base (Enantioenriched) Alkylation->Intermediate Phase Transfer Deprotection Acidic Hydrolysis (1M HCl, THF, RT) Intermediate->Deprotection Imine Cleavage Product Methyl 2-amino-3-(3-fluoro-5- methylphenyl)propanoate Deprotection->Product Isolation

Fig 1. Enantioselective synthesis workflow of the target amino acid via phase-transfer catalysis.

Quantitative Reaction Parameters

ParameterOptimized ValueMechanistic Causality
Substrate Concentration 0.2 M in Toluene/DCMBalances reaction kinetics with the solubility of the lipophilic Schiff base.
Catalyst Loading 1.0 - 5.0 mol%Sufficient to outcompete the uncatalyzed background racemic alkylation.
Base 50% w/w aq. KOH (5 equiv)High concentration prevents water from heavily solvating the enolate, maintaining tight ion-pairing with the chiral catalyst.
Stirring Rate ≥ 1000 rpmCritical for maximizing the interfacial area in the biphasic system, ensuring rapid mass transfer.
Temperature 0 °CRigidifies the transition state of the ion pair, maximizing the enantiomeric excess (ee).

Step-by-Step Experimental Protocol

Phase 1: Asymmetric Alkylation

  • System Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with argon to prevent oxidative degradation of the enolate.

  • Reagent Charging: Add N-(diphenylmethylene)glycine methyl ester (1.00 mmol, 1.0 equiv) and the selected chiral phase-transfer catalyst (e.g., a Maruoka catalyst or O-allyl-N-benzylcinchonidinium bromide, 0.05 mmol, 5 mol%).

  • Solvent Addition: Dissolve the solids in 5.0 mL of a Toluene/Dichloromethane mixture (7:3 v/v). Cool the homogeneous solution to 0 °C using an ice-water bath.

  • Electrophile Addition: Add the electrophile, 3-fluoro-5-methylbenzyl bromide (1.20 mmol, 1.2 equiv) (3)[3], in a single portion.

  • Enolate Generation (Causality Check): Dropwise, add 50% w/w aqueous KOH (5.0 mmol, 5.0 equiv). Crucial Step: Immediately increase the stirring rate to ≥ 1000 rpm. The vigorous stirring creates a micro-emulsion, allowing the chiral quaternary ammonium cation to extract the deprotonated Schiff base enolate into the organic phase where the stereoselective alkylation occurs.

  • Reaction Monitoring: Stir at 0 °C for 6–12 hours. Monitor the consumption of the starting Schiff base via TLC (Hexanes/EtOAc, 4:1). The reaction is self-validating when the distinct UV-active spot of the starting material is fully converted to the slightly less polar alkylated product.

  • Workup: Quench the reaction by adding 10 mL of cold distilled water. Separate the organic layer. Extract the aqueous layer with DCM (2 × 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude alkylated Schiff base.

Phase 2: Imine Deprotection & Isolation

  • Hydrolysis: Dissolve the crude alkylated intermediate in 5.0 mL of Tetrahydrofuran (THF). Add 1.0 M aqueous HCl (2.0 mL, 2.0 equiv).

  • Cleavage Kinetics (Causality Check): Stir the mixture at room temperature for 3 hours. The mild acidic conditions selectively hydrolyze the diphenylmethylene ketimine bond to release benzophenone, while the reaction kinetics are slow enough to leave the methyl ester completely intact.

  • Purification: Concentrate the reaction mixture in vacuo to remove the THF. Dilute the remaining aqueous phase with 10 mL of water and wash with diethyl ether (3 × 10 mL). Note: This step effectively removes the cleaved benzophenone and residual organic-soluble catalyst, leaving the target amino acid in the aqueous layer as a highly pure hydrochloride salt.

  • Free-Basing: Cool the aqueous layer to 0 °C and carefully adjust the pH to 8.5 using saturated aqueous NaHCO₃. Extract the liberated free amine with Ethyl Acetate (3 × 15 mL).

  • Final Isolation: Dry the combined ethyl acetate extracts over Na₂SO₄, filter, and concentrate under reduced pressure to afford Methyl 2-amino-3-(3-fluoro-5-methylphenyl)propanoate as a clear or pale-yellow oil.

Sources

Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis Using Methyl 2-amino-3-(3-fluoro-5-methylphenyl)propanoate

Authored by: Senior Application Scientist Introduction: Expanding the Chemical Space of Peptides The incorporation of non-natural amino acids into peptide sequences is a transformative strategy in modern drug discovery a...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Senior Application Scientist

Introduction: Expanding the Chemical Space of Peptides

The incorporation of non-natural amino acids into peptide sequences is a transformative strategy in modern drug discovery and materials science.[1] These novel building blocks offer a powerful toolkit to enhance the therapeutic properties of peptides, including increased metabolic stability, improved receptor affinity and selectivity, and enhanced bioavailability.[2][3] Among the diverse array of non-natural amino acids, those featuring fluorinated and alkylated aromatic side chains, such as Methyl 2-amino-3-(3-fluoro-5-methylphenyl)propanoate, are of particular interest. The fluorine atom can introduce favorable electronic properties and enhance binding interactions, while the methyl group can impose conformational constraints and increase resistance to enzymatic degradation.[3][4]

This document provides a comprehensive guide for the successful incorporation of Methyl 2-amino-3-(3-fluoro-5-methylphenyl)propanoate into peptide chains using Fmoc-based solid-phase peptide synthesis (SPPS). We will address the unique challenges posed by this sterically hindered and electronically modified amino acid and provide detailed, field-proven protocols to ensure high coupling efficiency and final peptide purity.

The Challenge: Overcoming Steric Hindrance and Altered Reactivity

The successful incorporation of Methyl 2-amino-3-(3-fluoro-5-methylphenyl)propanoate into a growing peptide chain requires careful consideration of its unique structural features. The presence of a methyl group at the 5-position of the phenyl ring, in conjunction with the adjacent fluoro group, introduces significant steric bulk around the alpha-carbon. This steric hindrance can impede the approach of the activated carboxyl group to the deprotected N-terminal amine of the resin-bound peptide, leading to incomplete coupling reactions and the formation of deletion sequences.[5]

Furthermore, the electron-withdrawing nature of the fluorine atom can influence the reactivity of the carboxyl group during the activation step. Therefore, standard coupling conditions that are effective for natural amino acids may prove insufficient for this challenging building block.[5] To address these issues, a multi-faceted approach involving optimized coupling reagents, reaction conditions, and solvent systems is necessary.

Prerequisite: Synthesis of Fmoc-Protected Methyl 2-amino-3-(3-fluoro-5-methylphenyl)propanoate

As Methyl 2-amino-3-(3-fluoro-5-methylphenyl)propanoate is a non-standard amino acid, its Fmoc-protected form may not be commercially available. A synthetic route to obtain the necessary (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-fluoro-5-methylphenyl)propanoic acid is a crucial first step. A general and robust method for the Fmoc protection of amino acids involves the reaction of the free amino acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[6]

Protocol for Fmoc Protection
  • Dissolution : Dissolve Methyl 2-amino-3-(3-fluoro-5-methylphenyl)propanoate in an appropriate aqueous solvent system, such as a mixture of 1,4-dioxane and 10% aqueous sodium carbonate solution.

  • Addition of Fmoc Reagent : Cool the solution in an ice bath and slowly add a solution of Fmoc-OSu (1.0 equivalents) in 1,4-dioxane.

  • Reaction : Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up : Dilute the reaction mixture with water and perform an acid-base extraction to isolate the Fmoc-protected amino acid.

  • Purification : Purify the crude product by recrystallization or column chromatography to yield the pure Fmoc-protected amino acid.[6]

Solid-Phase Peptide Synthesis (SPPS) Protocol

The following protocols are based on the widely used Fmoc/tBu strategy for SPPS.[1]

Resin Selection and Loading

The choice of resin depends on the desired C-terminal functionality of the peptide (acid or amide). For a C-terminal amide, a Rink Amide resin is a suitable choice. For a C-terminal carboxylic acid, a 2-chlorotrityl chloride resin is recommended due to its high acid lability, which allows for peptide cleavage while keeping acid-sensitive side-chain protecting groups intact.[7]

Protocol for Loading the First Amino Acid onto 2-Chlorotrityl Chloride Resin:

  • Resin Swelling : Swell the 2-chlorotrityl chloride resin in dichloromethane (DCM) for at least 30 minutes in a peptide synthesis vessel.

  • Amino Acid Solution Preparation : In a separate vessel, dissolve the first Fmoc-protected amino acid (2 equivalents relative to the resin substitution) in DCM. Add N,N-diisopropylethylamine (DIEA) (4 equivalents).

  • Loading Reaction : Add the amino acid solution to the swollen resin and agitate the mixture for 1-2 hours at room temperature.

  • Capping : To cap any unreacted sites on the resin, add a solution of DCM/methanol/DIEA (17:2:1) and agitate for 30 minutes.

  • Washing : Wash the resin thoroughly with DCM, DMF, and finally DCM again, and dry under vacuum.

Step-by-Step SPPS Cycle

The SPPS cycle consists of two main steps: Fmoc deprotection and amino acid coupling. This cycle is repeated for each amino acid in the peptide sequence.

1. Fmoc Deprotection:

  • Add a 20% solution of piperidine in N,N-dimethylformamide (DMF) to the resin.[8]

  • Agitate for 3 minutes, then drain the solution.

  • Add a fresh 20% piperidine/DMF solution and agitate for an additional 10-15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.

2. Coupling of Methyl 2-amino-3-(3-fluoro-5-methylphenyl)propanoate:

Due to the steric hindrance of this amino acid, a powerful coupling reagent and optimized conditions are crucial for achieving high coupling efficiency. We recommend the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.

Workflow for Coupling of the Hindered Amino Acid

A Prepare Amino Acid Solution (Fmoc-AA-OH, HATU, DIEA in DMF) B Pre-activate for 5-10 min A->B C Add to Deprotected Peptide-Resin B->C D Couple for 2-4 hours C->D E Wash Resin (DMF) D->E F Perform Ninhydrin Test E->F G Positive Test (Incomplete Coupling) F->G I Negative Test (Complete Coupling) F->I H Double Couple G->H Recouple with fresh reagents H->D J Proceed to Next Cycle I->J

Caption: Workflow for coupling sterically hindered amino acids.

Detailed Coupling Protocol:

  • Amino Acid Activation : In a separate vessel, dissolve the Fmoc-protected Methyl 2-amino-3-(3-fluoro-5-methylphenyl)propanoate (3-4 equivalents relative to the resin loading), HATU (3.9 equivalents), and DIEA (6-8 equivalents) in DMF. Allow the solution to pre-activate for 5-10 minutes.

  • Coupling Reaction : Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction mixture for 2-4 hours at room temperature. For particularly difficult couplings, extending the reaction time to overnight or performing the coupling at a slightly elevated temperature (e.g., 35-40°C) may be beneficial, though this should be done with caution to minimize the risk of racemization.[5]

  • Monitoring the Coupling Reaction : After the coupling reaction, wash the resin with DMF and perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.

  • Double Coupling (if necessary) : If the ninhydrin test is positive (blue/purple beads), indicating incomplete coupling, a second coupling step ("double coupling") is recommended. Repeat steps 1 and 2 with a fresh solution of the activated amino acid.

Data Presentation: Recommended Reagent Equivalents for Coupling
ReagentEquivalents (relative to resin loading)Purpose
Fmoc-Amino Acid3 - 4Building block for peptide elongation
HATU3.9Highly efficient coupling reagent for sterically hindered amino acids
DIEA6 - 8Non-nucleophilic base for activation and maintaining basic conditions
Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, the final step is to cleave the peptide from the resin and remove the side-chain protecting groups. The choice of cleavage cocktail depends on the amino acid composition of the peptide.

Standard Cleavage Cocktail (Reagent K):

ComponentPercentageScavenger For
Trifluoroacetic Acid (TFA)82.5%Cleavage from resin and deprotection
Water5%Cation scavenger
Phenol5%Scavenger for tryptophan and tyrosine
Thioanisole5%Scavenger for methionine and arginine
1,2-Ethanedithiol (EDT)2.5%Scavenger for tryptophan and cysteine

Cleavage Workflow Diagram

A Wash and Dry Peptide-Resin B Add Cleavage Cocktail (e.g., Reagent K) A->B C Incubate for 2-4 hours with agitation B->C D Filter to separate resin C->D E Precipitate peptide in cold diethyl ether D->E F Centrifuge and wash peptide pellet E->F G Dry crude peptide F->G

Sources

Method

Enantioselective synthesis methods for Methyl 2-amino-3-(3-fluoro-5-methylphenyl)propanoate

Application Note: Enantioselective Synthesis of Methyl 2-amino-3-(3-fluoro-5-methylphenyl)propanoate Executive Summary The synthesis of unnatural amino acids, particularly halogenated and alkylated phenylalanine derivati...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Enantioselective Synthesis of Methyl 2-amino-3-(3-fluoro-5-methylphenyl)propanoate

Executive Summary

The synthesis of unnatural amino acids, particularly halogenated and alkylated phenylalanine derivatives, is a critical operation in modern drug discovery. The target molecule, Methyl 2-amino-3-(3-fluoro-5-methylphenyl)propanoate , incorporates both a fluorine atom and a methyl group on the aromatic ring. This specific substitution pattern is highly valued for enhancing metabolic stability, modulating lipophilicity, and optimizing specific protein-ligand interactions in peptide-based therapeutics.

This application note details two distinct, field-proven methodologies for the enantioselective synthesis of this molecule: Asymmetric Phase-Transfer Catalysis (PTC) using a Maruoka catalyst, and Asymmetric Hydrogenation utilizing a Rhodium-DuPhos complex. Both protocols are designed as self-validating systems, incorporating mechanistic rationales and in-process analytical controls to ensure high enantiomeric excess (ee) and chemical purity.

Mechanistic Rationale & Strategy Selection

The choice of synthetic route depends heavily on scale, available infrastructure, and starting material economics.

Strategy A: Asymmetric Phase-Transfer Catalysis (PTC) This method relies on the alkylation of a glycine Schiff base using the commercially available electrophile 3-fluoro-5-methylbenzyl bromide[1]. The causality behind the high enantioselectivity lies in the use of a chiral simplified Maruoka catalyst (a spiro chiral quaternary ammonium bromide)[2]. In a biphasic toluene/aqueous base system, the highly lipophilic catalyst extracts the hydroxide ion into the organic layer, deprotonating the Schiff base to form a tight chiral ion pair[3]. The rigid, C2-symmetric spiro structure of the catalyst sterically shields one face of the enolate, forcing the benzyl bromide to attack exclusively from the opposite face[4].

Strategy B: Asymmetric Hydrogenation For larger scale-up (e.g., >100g to kilogram scale), asymmetric hydrogenation of a dehydroamino acid precursor is preferred due to lower catalyst loading and elimination of stoichiometric chiral auxiliaries[5]. By utilizing [((R,R)-Ethyl-DuPhos)Rh(COD)]BF4, the chiral pocket created by the phospholane rings of the DuPhos ligand dictates the face of hydride delivery[6]. The enamide substrate coordinates to the Rh center, and the steric bulk of the ethyl groups directs the alkene insertion into the Rh-H bond, locking in the absolute stereochemistry[5].

Method A: Asymmetric Phase-Transfer Catalysis (PTC)

Reaction Workflow

PTC_Workflow A N-(Diphenylmethylene)glycine methyl ester C Biphasic Alkylation (Toluene/Aq. KOH) + Maruoka Catalyst A->C B 3-fluoro-5-methylbenzyl bromide B->C D Chiral Schiff Base Intermediate C->D E Acidic Hydrolysis (1M Citric Acid) D->E F Methyl 2-amino-3-(3-fluoro- 5-methylphenyl)propanoate E->F

Caption: Workflow for the asymmetric phase-transfer alkylation using Maruoka catalyst.

Step-by-Step Protocol & Self-Validation

Note: The following procedure synthesizes the (S)-enantiomer. For the (R)-enantiomer, substitute with the (R,R)-Maruoka catalyst.

Step 1: Biphasic Alkylation

  • Preparation: In a flame-dried Schlenk flask under argon, dissolve N-(Diphenylmethylene)glycine methyl ester (1.0 eq, 10 mmol) and 3-fluoro-5-methylbenzyl bromide (1.2 eq, 12 mmol) in anhydrous toluene (30 mL).

  • Catalyst Addition: Add the (S,S)-Simplified Maruoka Catalyst (1.0 mol%, 0.1 mmol)[2].

    • Causality Note: Toluene is explicitly chosen because its low polarity minimizes the solubility of the aqueous base in the organic phase, preventing uncatalyzed, racemic background alkylation[7].

  • Initiation: Cool the mixture to 0 °C. Vigorously stir (>800 rpm) and add 50% aqueous KOH (5.0 eq) dropwise.

  • Self-Validation (IPC 1): Monitor the reaction via TLC (Hexane/EtOAc 4:1). The disappearance of the UV-active glycine Schiff base spot (R_f ~0.3) indicates completion (typically 2-4 hours).

Step 2: Mild Deprotection

  • Quenching: Dilute the organic layer with water, separate, and wash the toluene layer with brine. Concentrate under reduced pressure.

  • Hydrolysis: Dissolve the crude chiral Schiff base in THF (20 mL) and add 1M aqueous citric acid (20 mL). Stir at room temperature for 4 hours.

    • Causality Note: Citric acid is selected over strong mineral acids (like HCl) to selectively hydrolyze the diphenylmethylene imine without risking the hydrolysis of the methyl ester to the free carboxylic acid.

  • Isolation: Wash the aqueous layer with diethyl ether to remove benzophenone. Basify the aqueous layer to pH 9 using saturated NaHCO3, then extract with dichloromethane (3 x 20 mL). Dry over Na2SO4 and concentrate to yield the target molecule.

  • Self-Validation (IPC 2): Determine the enantiomeric excess via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10, 1.0 mL/min). Expected ee is >95%[3].

Method B: Asymmetric Hydrogenation

Reaction Workflow

Hydro_Workflow A 3-Fluoro-5-methylbenzaldehyde B Erlenmeyer Condensation & Esterification A->B C Methyl 2-acetamido-3-(3-fluoro- 5-methylphenyl)acrylate B->C D Asymmetric Hydrogenation [Rh(COD)(R,R)-Et-DuPhos]BF4 C->D E Protected Chiral Amino Acid D->E F Deacetylation (HCl/MeOH) E->F G Methyl 2-amino-3-(3-fluoro- 5-methylphenyl)propanoate F->G

Caption: Reaction pathway for the asymmetric hydrogenation of the dehydroamino acid.

Step-by-Step Protocol & Self-Validation

Step 1: Preparation of the Dehydroamino Acid

  • Synthesize the enamide substrate, Methyl 2-acetamido-3-(3-fluoro-5-methylphenyl)acrylate, via an Erlenmeyer azlactone condensation of 3-fluoro-5-methylbenzaldehyde with N-acetylglycine, followed by ring-opening esterification in methanol[5].

Step 2: Asymmetric Hydrogenation

  • Reactor Setup: In a nitrogen-filled glovebox, charge a stainless-steel autoclave with the enamide substrate (10 mmol) and [((R,R)-Ethyl-DuPhos)Rh(COD)]BF4 (0.1 mol%, 0.01 mmol)[6].

  • Solvent Addition: Add anhydrous, degassed methanol (25 mL).

    • Causality Note: Methanol is strictly degassed to prevent oxidation of the highly sensitive phospholane ligands on the Rhodium complex, which would immediately kill catalytic activity.

  • Pressurization: Seal the autoclave, purge with H2 gas three times, and pressurize to 7 bar (100 psi)[5]. Heat the reaction to 40 °C with vigorous stirring.

  • Self-Validation (IPC 1): Monitor the reaction via the mass flow controller's H2 uptake curve. A plateau in pressure drop is a direct, non-invasive thermodynamic indicator of reaction completion (typically 6-8 hours).

  • Self-Validation (IPC 2): Vent the reactor and confirm complete conversion via 1H NMR (disappearance of the vinylic proton signal at ~7.2 ppm).

Step 3: Deacetylation

  • To remove the N-acetyl group, dissolve the intermediate in 2M HCl in methanol and reflux for 12 hours. Neutralize and extract to yield the final Methyl 2-amino-3-(3-fluoro-5-methylphenyl)propanoate.

Quantitative Data & Method Comparison

The selection of the appropriate protocol should be driven by the specific phase of drug development. Table 1 summarizes the operational metrics of both pathways.

ParameterMethod A: PTC (Maruoka)Method B: Asymmetric Hydrogenation
Ideal Scale Discovery / Milligram to GramProcess / Multi-Gram to Kilogram
Enantiomeric Excess (ee) > 95%> 98%
Overall Yield 75 - 82%85 - 90%
Catalyst Loading 1.0 mol%0.05 - 0.1 mol%
Reaction Temperature 0 °C40 °C
Key Infrastructure Standard Fume HoodHigh-Pressure Autoclave / Glovebox
Primary Advantage Operationally straightforward, mildHighly scalable, low catalyst cost per kg

References

  • PubChemLite. 3-fluoro-5-methylbenzyl bromide (C8H8BrF). URL:[Link]

  • Maruoka, K., & Ooi, T. (2003). Enantioselective amino acid synthesis by chiral phase-transfer catalysis. Chemical Reviews, 103(8), 3013-3028. URL:[Link]

  • Chirotech Technology Centre. (2011). Large-Scale Synthesis of a Substituted d-Phenylalanine Using Asymmetric Hydrogenation. Organic Process Research & Development, 15(5), 1172-1184. URL:[Link]

  • Porta, R., et al. (2023). Laboratory Scale Continuous Flow Systems for the Enantioselective Phase Transfer Catalytic Synthesis of Quaternary Amino Acids. Molecules. URL:[Link]

Sources

Application

Liquid chromatography-mass spectrometry (LC-MS) analysis of Methyl 2-amino-3-(3-fluoro-5-methylphenyl)propanoate

Executive Summary Methyl 2-amino-3-(3-fluoro-5-methylphenyl)propanoate is a highly functionalized, non-standard amino acid derivative frequently utilized as a critical intermediate in peptide synthesis and targeted drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-amino-3-(3-fluoro-5-methylphenyl)propanoate is a highly functionalized, non-standard amino acid derivative frequently utilized as a critical intermediate in peptide synthesis and targeted drug development. Quantifying this analyte in complex biological matrices or reaction mixtures presents unique analytical challenges, primarily due to the lability of its ester bond. This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed to ensure structural integrity, baseline chromatographic separation, and high-sensitivity quantification.

The Chemical Context & Causality in Method Development

Successful LC-MS/MS method development requires moving beyond generic protocols by understanding the specific physicochemical properties of the target molecule. Every experimental choice in this guide is dictated by the molecule's structural causality:

  • The Primary Amine (Ionization & Peak Shape): The basic primary amine dictates the use of positive electrospray ionization (ESI+). To ensure complete protonation and mitigate peak tailing caused by secondary interactions with residual silanols on the stationary phase, an acidic mobile phase (e.g., 0.1% Formic Acid) is mandatory[1].

  • The Methyl Ester (Stability & Hydrolysis): Amino acid methyl esters are highly susceptible to hydrolysis, readily converting back to their corresponding free carboxylic acids in aqueous or basic environments[2]. This causality dictates our sample preparation strategy: extractions must be performed using cold organic solvents (e.g., 4°C Acetonitrile) acidified with 0.1% Formic Acid. This kinetically locks the ester bond and prevents ex vivo degradation.

  • The Halogenated Aromatic Ring (Retention): The addition of fluorine and methyl groups to the phenylalanine core significantly increases the molecule's hydrophobicity. Consequently, this analyte exhibits stronger retention on a C18 reversed-phase column and requires a higher percentage of organic modifier for elution compared to standard endogenous amino acids.

Analytical Strategy & Workflow

The workflow is explicitly designed to minimize the time the analyte spends in aqueous conditions. Protein precipitation with cold, acidified acetonitrile serves a dual purpose: it efficiently removes matrix proteins while simultaneously providing the low pH and low temperature required to stabilize the labile methyl ester.

Workflow A Sample Collection & Spiking (IS) B Protein Precipitation (Cold MeCN + 0.1% FA) A->B C Centrifugation (14,000 x g, 4°C) B->C D Supernatant Transfer & Dilution C->D E UHPLC Separation (C18, Acidic Gradient) D->E F ESI+ MS/MS Detection (MRM Mode) E->F G Data Analysis & Quantification F->G

Fig 1. Step-by-step sample preparation and LC-MS/MS analytical workflow.

Step-by-Step Methodology (Self-Validating Protocol)
3.1 Reagents & Materials
  • Extraction Solvent: LC-MS grade Acetonitrile (MeCN) containing 0.1% Formic Acid (FA), pre-chilled to -20°C.

  • Internal Standard (IS): Stable isotope-labeled analog (e.g., 13C/15N-labeled derivative) prepared in 50% MeCN.

  • Analytical Column: Sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

3.2 Sample Preparation Protocol

A protocol is only as reliable as its internal checks. This procedure incorporates a "Hydrolysis Monitor" to self-validate that the sample preparation did not degrade the target analyte.

  • Aliquot: Transfer 50 µL of the biological sample or reaction mixture into a pre-chilled 1.5 mL Eppendorf tube.

  • Spike: Add 10 µL of the IS working solution. Vortex briefly.

  • Precipitate & Quench: Rapidly add 200 µL of the cold Extraction Solvent (MeCN + 0.1% FA). Causality: The immediate drop in pH and temperature halts endogenous enzymatic activity and prevents base-catalyzed ester hydrolysis.

  • Agitate: Vortex vigorously for 2 minutes at 4°C.

  • Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Transfer: Transfer 150 µL of the clear supernatant to an LC autosampler vial containing 50 µL of LC-MS grade water to match initial mobile phase conditions.

3.3 Liquid Chromatography (UHPLC) Conditions
ParameterSpecification
Column C18, 2.1 x 50 mm, 1.7 µm
Column Temperature 40 °C
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 2.0 µL

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.00955
0.50955
3.001090
4.001090
4.10955
5.50955
3.4 Mass Spectrometry (ESI-MS/MS) Parameters
Source ParameterValue
Polarity Positive (ESI+)
Capillary Voltage 3.0 kV
Desolvation Temperature 450 °C
Desolvation Gas Flow 800 L/hr
Source Temperature 150 °C

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
Target (Quantifier)212.1123.122Primary Quantification
Target (Qualifier 1)212.1152.116Structural Confirmation
Target (Qualifier 2)212.1180.112Structural Confirmation
Hydrolysis Monitor198.1123.122Self-Validation Check
Results & Mechanistic Discussion

In ESI+, the basic amine is readily protonated, forming a stable [M+H]+ precursor ion at m/z 212.1. When subjected to Collision-Induced Dissociation (CID), the molecule exhibits highly specific fragmentation pathways.

The most characteristic fragmentation of amino acid methyl esters is the neutral loss of methanol (32 Da) and the loss of the carbomethoxy group[3]. For this specific molecule, cleavage at the alpha-carbon yields a highly stable 3-fluoro-5-methylbenzyl cation (m/z 123.1). Because this benzyl cation is stabilized by resonance and lacks isobaric background interference in most biological matrices, it serves as the optimal quantifier ion.

Fragmentation M Precursor Ion [M+H]+ m/z 212.1 F1 Product Ion 1 [M+H-CH3OH]+ m/z 180.1 M->F1 - CH3OH (32 Da) F2 Product Ion 2 [M+H-HCOOCH3]+ m/z 152.1 M->F2 - HCOOCH3 (60 Da) F3 Quantifier Ion Benzyl Cation m/z 123.1 M->F3 - C4H8NO2 (89 Da) Cleavage at C-alpha

Fig 2. Proposed ESI+ CID fragmentation pathway for the target analyte.

Self-Validating Quality Control

To ensure the highest level of scientific integrity, this protocol functions as a self-validating system through two continuous monitoring mechanisms:

  • The Hydrolysis Monitor: The MRM transition for 2-amino-3-(3-fluoro-5-methylphenyl)propanoic acid (the free acid, m/z 198.1 -> 123.1) is actively monitored during the run. If the peak area of the free acid exceeds 5% of the total target analyte area in the extracted samples (compared to neat standards), it flags that ester hydrolysis has occurred during sample preparation, invalidating the batch and prompting a review of the extraction solvent's pH and temperature.

  • Qualifier Ion Monitoring: To ensure coelution-free, unbiased quantification in complex matrices, the ratio between the quantifier (m/z 123.1) and qualifier (m/z 152.1) ions must be continuously calculated. A deviation of >15% from the established standard ratio flags potential isobaric interference, self-validating the purity of the chromatographic peak[4].

References
  • LC-MS/MS-Based Profiling of Tryptophan-Related Metabolites in Healthy Plant Foods Semantic Scholar[Link]

  • Amino acid analysis in biofluids using LC-MS/MS: Method development, validation and application in clinical research Ludwig-Maximilians-Universität München[Link]

  • Quality Control in Targeted GC-MS for Amino Acid-OMICS National Institutes of Health (PMC)[Link]

  • N-Acylated amino acid methyl esters from marine Roseobacter group bacteria Beilstein Journal of Organic Chemistry[Link]

Sources

Method

Application Note: Methyl 2-amino-3-(3-fluoro-5-methylphenyl)propanoate as a Versatile Chiral Building Block for Drug Discovery

Introduction: The Strategic Value of Fluorinated Chiral Building Blocks In modern drug discovery, the precise control of a molecule's three-dimensional structure is paramount to achieving desired therapeutic outcomes. Ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Fluorinated Chiral Building Blocks

In modern drug discovery, the precise control of a molecule's three-dimensional structure is paramount to achieving desired therapeutic outcomes. Chiral building blocks, which are enantiomerically pure molecular fragments, serve as essential starting materials for constructing complex and stereochemically defined active pharmaceutical ingredients (APIs).[1][][3] The use of non-canonical amino acids (ncAAs) in particular has become a powerful strategy to overcome challenges associated with natural peptides, such as poor metabolic stability and low cell permeability, thereby improving their drug-like properties.[4][5]

Among ncAAs, fluorinated analogs of aromatic amino acids have garnered significant attention. The incorporation of fluorine can profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, without drastically altering its size.[6][7][8] This application note provides a detailed guide on the use of Methyl 2-amino-3-(3-fluoro-5-methylphenyl)propanoate , a custom chiral building block, in both peptide and small molecule synthesis, highlighting its potential to accelerate the development of novel therapeutics.

Physicochemical Properties & Specifications

Methyl 2-amino-3-(3-fluoro-5-methylphenyl)propanoate is a non-canonical α-amino acid ester. Its structure combines a chiral center with a uniquely substituted phenyl ring, offering specific steric and electronic properties for molecular design. The table below summarizes its key characteristics, based on data for structurally similar analogs.[9]

PropertyValueSource/Comment
IUPAC Name Methyl 2-amino-3-(3-fluoro-5-methylphenyl)propanoate-
Molecular Formula C₁₁H₁₄FNO₂[9]
Molecular Weight 211.23 g/mol [9]
Appearance Typically an off-white to white solid or oilGeneral observation
Chirality Available as (S) or (R) enantiomers-
Enantiomeric Excess (ee) >98%Standard for chiral building blocks
Solubility Soluble in methanol, dichloromethane, ethyl acetateCommon for amino acid esters
Storage 2-8°C, sealed under dry, inert atmosphere[9]

Rationale for Use in Medicinal Chemistry

The unique substitution pattern of the 3-fluoro-5-methylphenyl group provides distinct advantages for drug design:

  • Metabolic Stability: The fluorine atom can block sites of oxidative metabolism on the aromatic ring, potentially increasing the half-life of a drug candidate.

  • Enhanced Binding Interactions: The electron-withdrawing nature of fluorine can modulate the pKa of nearby functional groups and participate in favorable dipole-dipole or halogen-bonding interactions with protein targets.[8]

  • Fine-tuning Lipophilicity: The strategic placement of fluorine and methyl groups allows for precise control over the molecule's lipophilicity, which is critical for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.

  • Structural Probing: As a phenylalanine analog, it can be used to probe the steric and electronic requirements of receptor binding pockets.[6][7]

Application Protocol I: Solid-Phase Peptide Synthesis (SPPS)

This protocol details the incorporation of the title building block into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS). The primary amine must first be protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group.

Workflow for Fmoc-Protection and Peptide Coupling

The overall process involves N-terminal protection of the amino acid, followed by activation and coupling to a resin-bound peptide chain.

spss_workflow cluster_prep Building Block Preparation cluster_spps SPPS Cycle AA Methyl 2-amino-3- (3-fluoro-5-methylphenyl)propanoate Fmoc_AA Fmoc-Protected Amino Acid AA->Fmoc_AA  Aqueous NaHCO₃ or similar base   Fmoc_Cl Fmoc-Cl or Fmoc-OSu Fmoc_Cl->Fmoc_AA Hydrolysis Ester Hydrolysis (e.g., LiOH) Fmoc_AA->Hydrolysis  THF/H₂O   Fmoc_AA_Acid Fmoc-AA-OH Hydrolysis->Fmoc_AA_Acid Activation Activation (HBTU/HATU, DIPEA) Fmoc_AA_Acid->Activation Fmoc_AA_Acid->Activation Resin Resin-Bound Peptide (Free N-terminus) Coupling Coupling Reaction Resin->Coupling Activation->Coupling Capping Capping (Optional) (Acetic Anhydride) Coupling->Capping Deprotection Fmoc Deprotection (20% Piperidine in DMF) Capping->Deprotection Next_Cycle Ready for Next Amino Acid Deprotection->Next_Cycle

Workflow for SPPS incorporation.
Step-by-Step Protocol: Fmoc Protection

Objective: To protect the primary amine of the title compound with an Fmoc group, making it suitable for SPPS.

Materials:

  • Methyl 2-amino-3-(3-fluoro-5-methylphenyl)propanoate

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • Sodium Bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Deionized Water

  • Diethyl Ether

  • Saturated Brine Solution

Procedure:

  • Dissolve Methyl 2-amino-3-(3-fluoro-5-methylphenyl)propanoate (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 10% aqueous NaHCO₃ solution.

  • Cool the solution to 0°C in an ice bath.

  • Add Fmoc-OSu (1.1 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5°C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor reaction completion via Thin Layer Chromatography (TLC).

  • Once complete, dilute the mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.

  • Acidify the aqueous layer to pH 2-3 with cold 1 M HCl.

  • Extract the product into ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Fmoc-protected methyl ester.

Rationale: The use of a biphasic aqueous system ensures all reactants are soluble, while the basic conditions facilitate the nucleophilic attack of the amine on the Fmoc-OSu.[10][11] Acidification protonates the carboxylate, allowing for extraction into an organic solvent.

Step-by-Step Protocol: Ester Hydrolysis and Peptide Coupling

Objective: To hydrolyze the methyl ester and couple the resulting carboxylic acid onto a solid support.

Materials:

  • Fmoc-protected methyl ester from the previous step

  • Lithium Hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Rink Amide resin (or other suitable resin)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • Piperidine

Procedure (Ester Hydrolysis):

  • Dissolve the Fmoc-protected methyl ester (1.0 eq) in a 3:1 mixture of THF and water.

  • Add LiOH (1.5 eq) and stir at room temperature for 2-4 hours, monitoring by TLC.

  • Acidify the reaction to pH 2-3 with 1 M HCl and extract with ethyl acetate.

  • Dry the organic phase over Na₂SO₄, filter, and evaporate to yield the free acid, Fmoc-2-amino-3-(3-fluoro-5-methylphenyl)propanoic acid .

Procedure (Peptide Coupling):

  • Swell the resin in DMF.

  • Perform Fmoc deprotection on the resin-bound peptide using 20% piperidine in DMF.

  • Wash the resin thoroughly with DMF.

  • In a separate vessel, pre-activate the Fmoc-protected amino acid (3.0 eq) with HBTU (2.9 eq) and DIPEA (6.0 eq) in DMF for 5 minutes.

  • Add the activated amino acid solution to the resin and agitate for 2 hours.

  • Wash the resin with DMF, Dichloromethane, and Methanol, then dry under vacuum.

  • Confirm coupling efficiency with a Kaiser test.

Rationale: Mild hydrolysis with LiOH is used to cleave the methyl ester without compromising the base-labile Fmoc group.[12] HBTU is a standard coupling reagent that forms a highly reactive activated ester, facilitating efficient amide bond formation with the resin-bound amine.[13]

Application Protocol II: Use as a Scaffold in Small Molecule Synthesis

The title compound's bifunctional nature (amine and ester) makes it an excellent starting point for creating diverse small molecule libraries. The amine can be acylated, alkylated, or used in reductive aminations, while the ester can be hydrolyzed, reduced to an alcohol, or converted to an amide.

Synthetic Elaboration Workflow

This diagram illustrates potential synthetic transformations starting from the chiral building block.

small_molecule_workflow cluster_amine Amine Derivatization cluster_ester Ester Derivatization Start Methyl 2-amino-3- (3-fluoro-5-methylphenyl)propanoate Acylation Acylation (R-COCl, Base) Start->Acylation Sulfonylation Sulfonylation (R-SO₂Cl, Base) Start->Sulfonylation ReductiveAmination Reductive Amination (R-CHO, NaBH(OAc)₃) Start->ReductiveAmination Hydrolysis Hydrolysis (LiOH or H⁺) Start->Hydrolysis Reduction Reduction (LiBH₄ or LiAlH₄) Start->Reduction Amidation Amidation (R₂NH, Heat or Lewis Acid) Start->Amidation Product_Amide N-Acyl Derivative Acylation->Product_Amide Product_Sulfonamide N-Sulfonyl Derivative Sulfonylation->Product_Sulfonamide Product_Alkylated N-Alkyl Derivative ReductiveAmination->Product_Alkylated Product_Acid Carboxylic Acid Hydrolysis->Product_Acid Product_Alcohol Amino Alcohol Reduction->Product_Alcohol Product_Amide_Ester Carboxamide Amidation->Product_Amide_Ester

Potential synthetic elaborations.
Example Protocol: Synthesis of a Chiral Amino Alcohol

Objective: To reduce the methyl ester to a primary alcohol, creating a chiral 1,2-amino alcohol, a common pharmacophore.

Materials:

  • Methyl 2-amino-3-(3-fluoro-5-methylphenyl)propanoate (or its N-Boc protected analog for easier handling)

  • Lithium Borohydride (LiBH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

Procedure:

  • Dissolve the N-Boc protected amino ester (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cool the solution to 0°C.

  • Add LiBH₄ (2.0 eq) portion-wise. Caution: Hydrogen gas evolution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Cool the reaction back to 0°C and slowly quench by adding saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting alcohol by silica gel chromatography.

Rationale: LiBH₄ is a milder reducing agent than LiAlH₄ and is highly effective for reducing esters to alcohols while being compatible with many protecting groups like Boc. The amino alcohol product can be further elaborated, for instance, by using the hydroxyl group for ether formation or the amine for coupling reactions.

Conclusion

Methyl 2-amino-3-(3-fluoro-5-methylphenyl)propanoate is a high-value, versatile chiral building block for modern drug discovery. Its unique fluorinated and methylated aromatic side chain offers medicinal chemists a powerful tool to modulate the ADME and pharmacodynamic properties of lead compounds. The protocols outlined in this note provide a solid foundation for its effective incorporation into both peptidic and non-peptidic scaffolds, enabling the exploration of novel chemical space and accelerating the design of next-generation therapeutics.

References

  • PubChem. (2021). Methyl 3-amino-2-[(2-methylphenyl)methyl]propanoate. National Center for Biotechnology Information. [Link]

  • G. S. Singh, et al. (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC. [Link]

  • Geurink, P. P., et al. (2013). Incorporation of Fluorinated Phenylalanine Generates Highly Specific Inhibitor of Proteasome's Chymotrypsin-like Sites. PMC. [Link]

  • Martins, P. M., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. [Link]

  • Raines, R. T., et al. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. PMC. [Link]

  • PubChem. (2021). (2R)-2-Amino-3-(3,5-dichlorophenyl)propanoic acid. National Center for Biotechnology Information. [Link]

  • The Daily Scientist. (2023). The Application of Non-Canonical Amino Acids in Drug Discovery. [Link]

  • ResearchGate. (2013). Incorporation of Fluorinated Phenylalanine Generates Highly Specific Inhibitor of Proteasome's Chymotrypsin-like Sites. [Link]

  • Raines, R. T., et al. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. PMC. [Link]

  • The Royal Society of Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. [Link]

  • Easton, C. J., & Fraser, S. A. (n.d.). Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. [Link]

  • Cryle, M. J., et al. (2023). Biosynthetic incorporation of fluorinated amino acids into the nonribosomal peptide gramicidin S. Semantic Scholar. [Link]

  • Wikipedia. (n.d.). Methyl propionate. [Link]

  • MDPI. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. [Link]

  • Ryadnov, M., & Hudecz, F. (Eds.). (2020). Non-canonical (unusual) amino acids as a toolbox for antimicrobial and anticancer peptide synthesis. The Royal Society of Chemistry. [Link]

Sources

Application

Application Notes and Protocols for the In Vivo Preclinical Evaluation of Methyl 2-amino-3-(3-fluoro-5-methylphenyl)propanoate

Foreword for the Investigator The introduction of fluorine into amino acid scaffolds represents a powerful strategy in medicinal chemistry to modulate physicochemical and biological properties.[1] The subject of this gui...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword for the Investigator

The introduction of fluorine into amino acid scaffolds represents a powerful strategy in medicinal chemistry to modulate physicochemical and biological properties.[1] The subject of this guide, Methyl 2-amino-3-(3-fluoro-5-methylphenyl)propanoate, is a novel fluorinated analog of phenylalanine. While direct in vivo data for this specific molecule is not yet established, its structural features suggest a range of potential applications, from serving as a building block for therapeutic peptides with enhanced metabolic stability to acting as a probe for studying amino acid transport and metabolism.[2][3] This document provides a comprehensive framework for the preclinical in vivo evaluation of this compound, drawing upon established principles for small molecule drug development and insights from studies on structurally related fluorinated amino acids.[4][5] Our objective is to equip researchers, scientists, and drug development professionals with the scientific rationale and detailed protocols necessary to rigorously assess its pharmacokinetic profile, target engagement, efficacy, and safety in relevant preclinical models.

Section 1: Compound Characterization and Formulation for In Vivo Administration

A thorough understanding of the physicochemical properties of Methyl 2-amino-3-(3-fluoro-5-methylphenyl)propanoate is the bedrock of a successful in vivo study. These properties will dictate the formulation strategy and influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Physicochemical Properties Summary
PropertyValue/InformationSignificance for In Vivo Studies
Molecular Formula C₁₁H₁₄FNO₂Essential for calculating molarity and dosage.
Molecular Weight 211.23 g/mol Critical for accurate dose preparation.[6]
Solubility To be determined empirically in various pharmaceutically acceptable vehicles (e.g., saline, PBS, DMSO, PEG400).Dictates the choice of vehicle for administration and achievable concentration.
Lipophilicity (LogP/LogD) To be determined empirically. The fluorine substitution is expected to increase lipophilicity compared to its non-fluorinated counterpart.Influences membrane permeability, protein binding, and volume of distribution.
pKa To be determined empirically. The amino and ester groups will have characteristic pKa values.Affects solubility at different physiological pH values and potential for ionization.
Chemical Stability To be assessed at different pH values and temperatures. The ester moiety may be susceptible to hydrolysis.Informs on appropriate storage conditions and potential degradation in vivo.
Formulation Development Protocol: A Step-by-Step Guide

Objective: To develop a sterile, stable, and biocompatible formulation for parenteral or oral administration in a preclinical rodent model.

Materials:

  • Methyl 2-amino-3-(3-fluoro-5-methylphenyl)propanoate

  • Sterile USP-grade vehicles: Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS), Dimethyl sulfoxide (DMSO), Polyethylene glycol 400 (PEG400), Carboxymethylcellulose (CMC)

  • Sterile water for injection

  • pH meter

  • Sterile filters (0.22 µm)

  • Vortex mixer and sonicator

Protocol:

  • Solubility Screening:

    • Prepare a series of small-volume test solutions of the compound in different vehicles and co-solvent systems (e.g., 10% DMSO/90% saline, 20% PEG400/80% water).

    • Incrementally add the compound to a known volume of vehicle while vortexing.

    • Visually inspect for complete dissolution. Use sonication if necessary to aid dissolution.

    • Determine the approximate solubility in each vehicle (mg/mL).

  • pH Adjustment and Stability Assessment:

    • For aqueous-based formulations, measure the initial pH.

    • Adjust the pH using dilute HCl or NaOH to a physiologically acceptable range (typically pH 6.5-7.5) if necessary.

    • Assess the stability of the lead formulation by storing it at room temperature and 4°C for a defined period (e.g., 24 hours) and re-analyzing for purity and concentration via HPLC.

  • Sterilization:

    • Once a suitable formulation is identified, prepare a larger batch.

    • Sterilize the final formulation by filtering it through a 0.22 µm sterile filter into a sterile container.

  • Documentation:

    • Thoroughly document the final formulation composition, including all excipients and their concentrations, the final pH, and the preparation date.

Section 2: Selection of Preclinical Animal Models

The choice of animal model is contingent upon the scientific question being addressed. For a novel compound like Methyl 2-amino-3-(3-fluoro-5-methylphenyl)propanoate, initial studies will likely focus on characterizing its fundamental in vivo behavior in healthy animals.

Rationale for Model Selection
  • Rodent Models (Mice and Rats): Due to their small size, well-characterized physiology, and availability of genetically engineered strains, mice and rats are the standard for initial pharmacokinetic and toxicological evaluations of small molecules.[7]

  • Disease-Specific Models: If the compound is hypothesized to have therapeutic potential in a specific disease area, such as a disorder of amino acid metabolism like phenylketonuria (PKU), genetically modified mouse models that mimic the human disease phenotype would be appropriate for efficacy studies.[8] For oncology applications, tumor xenograft models in immunocompromised mice are standard.[9]

Section 3: In Vivo Study Protocols

The following protocols provide a framework for a comprehensive preclinical evaluation. All animal procedures must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

Pharmacokinetic (PK) and ADME Studies

Objective: To characterize the absorption, distribution, metabolism, and excretion of Methyl 2-amino-3-(3-fluoro-5-methylphenyl)propanoate in a rodent model.

Experimental Workflow:

PK_Workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis Formulation Formulate Compound Dosing Dose Animals (IV and PO routes) Formulation->Dosing Blood_Collection Serial Blood Sampling Dosing->Blood_Collection Tissue_Harvest Tissue/Organ Harvest (at terminal endpoint) Dosing->Tissue_Harvest Sample_Processing Process Plasma and Tissues Blood_Collection->Sample_Processing Tissue_Harvest->Sample_Processing LCMS_Analysis LC-MS/MS Analysis Sample_Processing->LCMS_Analysis PK_Modeling Pharmacokinetic Modeling LCMS_Analysis->PK_Modeling

Caption: Workflow for a typical preclinical pharmacokinetic study.

Step-by-Step Protocol:

  • Animal Acclimation: Acclimate animals (e.g., male Sprague-Dawley rats) to the housing conditions for at least one week prior to the study.

  • Dosing:

    • Intravenous (IV) Administration: Administer a single bolus dose via the tail vein to one cohort of animals to determine key PK parameters like clearance and volume of distribution.

    • Oral (PO) Gavage: Administer a single dose via oral gavage to a second cohort to assess oral bioavailability.

  • Blood Sampling: Collect serial blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the parent compound (and any major metabolites, if known) in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters, as summarized in the table below.

Key Pharmacokinetic Parameters:

ParameterDescriptionImportance
Cmax Maximum plasma concentrationIndicates the peak exposure to the compound.
Tmax Time to reach CmaxProvides information on the rate of absorption.
AUC Area under the plasma concentration-time curveRepresents the total systemic exposure to the compound.
t1/2 Half-lifeThe time required for the plasma concentration to decrease by half.
CL ClearanceThe volume of plasma cleared of the compound per unit time.
Vd Volume of distributionIndicates the extent of tissue distribution.
F% Bioavailability (for oral dosing)The fraction of the administered dose that reaches systemic circulation.
Toxicology and Safety Pharmacology Assessment

Objective: To identify potential toxicities and assess the effects of the compound on major physiological systems.[10][11]

Experimental Design:

Safety_Tox_Workflow cluster_dosing Dosing Phase cluster_monitoring In-Life Monitoring cluster_endpoint Terminal Endpoint Analysis Dose_Groups Dose Escalation Groups (e.g., Low, Mid, High Dose + Vehicle) Repeat_Dosing Repeated Dosing (e.g., daily for 7-14 days) Dose_Groups->Repeat_Dosing Clinical_Obs Clinical Observations (daily) Repeat_Dosing->Clinical_Obs Body_Weight Body Weight Measurement (daily) Repeat_Dosing->Body_Weight Safety_Pharm Safety Pharmacology (Cardiovascular, Respiratory, CNS) Repeat_Dosing->Safety_Pharm Blood_Chem Clinical Pathology (Hematology & Serum Chemistry) Repeat_Dosing->Blood_Chem Necropsy Gross Necropsy Blood_Chem->Necropsy Histopath Histopathology of Key Organs Necropsy->Histopath

Sources

Method

Application Note: Crystallization and Purification of Methyl 2-amino-3-(3-fluoro-5-methylphenyl)propanoate Hydrochloride

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application: Peptidomimetic Synthesis, Unnatural Amino Acid (UAA) Purification, and API Intermediates Introduction & Scientific Rationale...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application: Peptidomimetic Synthesis, Unnatural Amino Acid (UAA) Purification, and API Intermediates

Introduction & Scientific Rationale

Methyl 2-amino-3-(3-fluoro-5-methylphenyl)propanoate is a highly valuable unnatural amino acid (UAA) derivative. The unique 3-fluoro-5-methylphenyl substitution pattern imparts specific steric and electronic properties that are highly sought after in modern peptide drug discovery for improving proteolytic stability and target binding affinity.

However, the purification of unnatural amino acid esters presents a significant chemical challenge. When isolated as a free base, the unprotonated α-amino group is highly nucleophilic, leading to rapid intermolecular aminolysis with the adjacent methyl ester. This self-condensation results in the formation of diketopiperazine impurities and yields the product as a difficult-to-purify viscous oil.

Causality Behind Experimental Choices

To circumvent this, the protocol below utilizes a dual-action esterification and salt-formation strategy, followed by a highly controlled anti-solvent crystallization:

  • Why the Hydrochloride Salt? Converting the free base to a hydrochloride salt protonates the α-amine, neutralizing its nucleophilicity and completely preventing diketopiperazine formation. Furthermore, the ionic nature of the hydrochloride salt drastically increases the melting point, transforming an intractable oil into a highly crystalline solid.

  • Why TMSCl in Methanol? Traditional esterification using thionyl chloride ( SOCl2​ ) or anhydrous HCl gas can be hazardous, harsh, and difficult to scale. Trimethylsilyl chloride (TMSCl) reacts quantitatively with methanol to generate anhydrous HCl and volatile trimethylmethoxysilane in situ. This provides a mild, self-drying environment that drives both esterification and salt formation with >98% conversion[1].

  • Why Methanol/MTBE Anti-Solvent Crystallization? The polar hydrochloride salt is highly soluble in methanol but practically insoluble in non-polar ethers. tert-Butyl methyl ether (MTBE) is selected as the anti-solvent over diethyl ether because it possesses a higher boiling point (55 °C vs. 34 °C), significantly lower peroxide-forming potential, and provides a sharper solubility cliff (metastable zone) for controlled nucleation.

Process Workflows

ProcessFlow A 1. Starting Material 3-Fluoro-5-methylphenylalanine B 2. Esterification & Salt Formation TMSCl / MeOH, 25°C A->B Add Reagents C 3. Concentration Vacuum Evaporation B->C 100% Conversion D 4. Primary Solvation Minimal MeOH C->D Adjust Volume E 5. Anti-Solvent Addition MTBE Dropwise (0-5°C) D->E Induce Supersaturation F 6. Nucleation & Growth Metastable Zone Aging E->F Controlled Cooling G 7. Isolation Filtration & Cold MTBE Wash F->G Solid-Liquid Separation H 8. Final Product Pure HCl Salt Crystals G->H Vacuum Dry

Fig 1. Process flow for the synthesis and anti-solvent crystallization of the target amino acid ester.

Thermodynamics S1 Under- saturated S2 Metastable Zone S1->S2 Add MTBE S3 Labile Zone S2->S3 Peak Supersaturation S4 Crystal Lattice S3->S4 Nucleation S4->S2 Solute Depletion

Fig 2. Thermodynamic phase transitions during MTBE anti-solvent addition and crystal nucleation.

Quantitative Data: Solvent Ratio Optimization

The ratio of primary solvent (Methanol) to anti-solvent (MTBE) is the critical thermodynamic lever in this purification. Too little MTBE results in yield loss; too much forces the system past the metastable zone into the labile zone too rapidly, causing "oiling out" (liquid-liquid phase separation) or the co-precipitation of impurities.

Table 1: Optimization of Methanol to MTBE Volume Ratios

Methanol Vol.MTBE Vol.Ratio (MeOH:MTBE)Aging TempYield (%)HPLC Purity (%)Phenomenological Observation
2.0 mL/g4.0 mL/g1:25 °C68.0>99.5Slow nucleation, high purity, poor yield.
2.0 mL/g 8.0 mL/g 1:4 5 °C 89.5 >99.5 Optimal balance; highly crystalline solid.
2.0 mL/g12.0 mL/g1:65 °C94.098.2Rapid precipitation; minor amorphous domains.
2.0 mL/g16.0 mL/g1:80 °C96.596.5Co-precipitation of des-fluoro impurities.

Step-by-Step Experimental Protocol

Note: Conduct all steps in a fume hood. TMSCl is corrosive and reacts violently with water.

Phase 1: In Situ Esterification and Salt Formation
  • Suspension: Charge a flame-dried round-bottom flask with 3-fluoro-5-methylphenylalanine (1.0 equivalent). Suspend the solid in anhydrous methanol (10.0 mL/g of starting material).

  • Activation: Cool the suspension to 0 °C using an ice-water bath. Under an inert atmosphere (Nitrogen/Argon), add Trimethylsilyl chloride (TMSCl) (2.0 equivalents) dropwise over 15 minutes[1].

  • Reaction: Remove the ice bath. Allow the reaction mixture to warm to 25 °C and stir vigorously for 12 hours. The suspension will gradually become a clear, homogenous solution as the esterification reaches completion.

  • Concentration: Remove the volatiles (methanol, excess HCl , and trimethylmethoxysilane) under reduced pressure (rotary evaporation at 35 °C) to yield the crude product as a thick, viscous syrup.

Phase 2: Anti-Solvent Crystallization
  • Primary Solvation: Re-dissolve the crude syrup in a minimal amount of anhydrous methanol (exactly 2.0 mL/g based on theoretical yield). Ensure complete dissolution.

  • Supersaturation Induction: Cool the methanolic solution to 0–5 °C. Begin the dropwise addition of cold MTBE (total 8.0 mL/g) via an addition funnel while maintaining moderate stirring (250 rpm).

  • Seeding & Aging: After the addition of approximately 2.0–3.0 mL/g of MTBE, the solution will reach its metastable limit and turn faintly cloudy (opalescent). Crucial Step: Pause the MTBE addition for 15 minutes. This allows primary seed crystals to form and prevents "oiling out".

  • Crystal Growth: Once a thin slurry of white crystals has formed, resume the dropwise addition of the remaining MTBE over 30 minutes. Age the resulting thick white suspension at 0 °C for 2 hours to maximize crystal lattice formation and yield.

  • Isolation: Filter the suspension rapidly through a medium-porosity sintered glass funnel. Wash the filter cake twice with cold MTBE (2 x 2.0 mL/g) to displace any residual mother liquor.

  • Drying: Transfer the white crystalline solid to a vacuum oven. Dry at 40 °C under high vacuum (<10 mbar) for 12 hours to afford pure Methyl 2-amino-3-(3-fluoro-5-methylphenyl)propanoate hydrochloride.

Quality Control: A Self-Validating System

To ensure the trustworthiness of the protocol, the isolated product must be subjected to a self-validating analytical matrix. If the crystallization was successful, the following parameters will be met:

  • Melting Point Analysis: The product must exhibit a sharp melting point range ( ΔT≤2 °C). A depressed or broad melting range indicates trapped solvent (usually MTBE) or amorphous domains caused by adding the anti-solvent too rapidly.

  • Reverse-Phase HPLC: Run an isocratic method (e.g., C18 column, 60:40 Water/Acetonitrile with 0.1% TFA). The chromatogram must show >99.5% AUC for the product peak. The absence of a peak at a lower retention time confirms complete conversion of the starting carboxylic acid.

  • Proton NMR ( 1 H NMR in DMSO- d6​ ):

    • Validation of Esterification: Look for a sharp, distinct singlet integrating to 3H at ~3.70 ppm (the methyl ester protons).

    • Validation of Drying: Ensure the complete absence of a singlet at ~1.1 ppm (the tert-butyl protons of MTBE), confirming the crystal lattice is free of solvate inclusions.

References

  • Li, J., & Sha, Y. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111-1119. MDPI. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing HPLC mobile phase for Methyl 2-amino-3-(3-fluoro-5-methylphenyl)propanoate separation

Welcome to the Technical Support Center for the chromatographic analysis of Methyl 2-amino-3-(3-fluoro-5-methylphenyl)propanoate . As a phenylalanine derivative featuring a primary amine, a methyl ester, and a fluorinate...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chromatographic analysis of Methyl 2-amino-3-(3-fluoro-5-methylphenyl)propanoate .

As a phenylalanine derivative featuring a primary amine, a methyl ester, and a fluorinated aromatic ring, this compound presents a unique triad of chromatographic challenges: basic-site peak tailing, ester hydrolysis, and complex hydrophobic retention. This guide is engineered to provide drug development professionals with mechanistic troubleshooting strategies and self-validating protocols to achieve robust, reproducible HPLC separations.

Part 1: System Optimization Workflow

The optimization of the mobile phase must simultaneously address the ionization state of the primary amine (pKa ~8.0) and the stability of the methyl ester. The logic tree below outlines the critical path for method development.

Workflow Start Target: Methyl 2-amino-3- (3-fluoro-5-methylphenyl)propanoate pH 1. Select pH (Target: pH 2.0 - 3.0) Start->pH WhyPH Protonates silanols (prevents tailing) Prevents base-catalyzed ester hydrolysis pH->WhyPH Buffer 2. Select Buffer/Additive pH->Buffer TFA 0.1% TFA (Ion-pairing, sharpens amine peak) Buffer->TFA FA 0.1% Formic Acid (LC-MS compatible) Buffer->FA Modifier 3. Organic Modifier TFA->Modifier FA->Modifier MeCN Acetonitrile (Preferred) Lower backpressure, sharp peaks Modifier->MeCN Column 4. Column Selection MeCN->Column C18 C18 (End-capped) Standard hydrophobic retention Column->C18 PFP PFP (Pentafluorophenyl) Enhanced F-F and pi-pi selectivity Column->PFP

Figure 1: Decision matrix for optimizing the mobile phase and stationary phase for fluorinated amino acid esters.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is strict pH control critical for this specific phenylalanine derivative? A1: The molecule contains a primary amine. At intermediate pH levels (pH 4.0–8.0), residual silanol groups (Si-OH) on the silica stationary phase lose a proton and become ionized (Si-O⁻). The protonated amine (NH₃⁺) of your analyte undergoes secondary ion-exchange interactions with these ionized silanols, which is the primary cause of severe peak tailing[1][2]. Furthermore, maintaining the mobile phase pH between 2.0 and 3.0 ensures the silanols remain fully protonated (neutral) while simultaneously protecting the labile methyl ester from base-catalyzed hydrolysis[3].

Q2: Should I use Acetonitrile or Methanol as the organic modifier? A2: Acetonitrile (MeCN) is strongly recommended. It provides lower system backpressure and generally yields sharper peaks for aromatic amines. While methanol can be used, it carries a slight risk of participating in transesterification or inducing slow hydrolysis of the methyl ester if samples sit in the autosampler for extended periods.

Q3: How does the fluorine atom on the phenyl ring affect my column choice? A3: Fluorine is highly electronegative and alters the electron density of the aromatic ring. While a standard C18 column relies purely on hydrophobic dispersion forces, switching to a Pentafluorophenyl (PFP) column can exploit specific dipole-dipole, π-π, and fluorine-fluorine interactions. This orthogonal selectivity often provides superior resolution for fluorinated phenylalanine derivatives, especially when separating closely related structural isomers or impurities[4].

Part 3: Troubleshooting Guide

Issue 1: Severe Peak Tailing (Asymmetry Factor > 1.5)

  • Mechanism: Asymmetrical peaks with extended tails indicate that the analyte is experiencing more than one mechanism of retention—specifically, non-specific hydrophobic interaction combined with strong polar interactions with ionized silanols[2].

  • Resolution:

    • Lower the pH: Ensure your aqueous mobile phase is adjusted to pH < 3.0 (e.g., using 0.1% Trifluoroacetic acid or Phosphoric acid)[5].

    • Ion-Pairing: Use 0.1% TFA. The trifluoroacetate anion pairs with the protonated amine, neutralizing its charge and increasing its hydrophobic partitioning into the stationary phase.

    • Column Upgrade: Switch to a highly end-capped column or one specifically base-deactivated for amines to minimize exposed silanols[6].

Mechanism cluster_pH7 Mid/High pH (> 4.0) cluster_pH2 Low pH (< 3.0) Analyte Protonated Amine (R-NH3+) Silanol_Ionized Ionized Silanol (Si-O-) Analyte->Silanol_Ionized Electrostatic Attraction Silanol_Neutral Protonated Silanol (Si-OH) Analyte->Silanol_Neutral No Electrostatic Interaction Interaction1 Strong Ion-Exchange (Causes Peak Tailing) Silanol_Ionized->Interaction1 Interaction2 Hydrophobic Partitioning Only (Symmetrical Peak) Silanol_Neutral->Interaction2

Figure 2: Mechanistic causality of peak tailing for basic amines based on mobile phase pH.

Issue 2: Retention Time Drifting or Splitting Peaks

  • Mechanism: If the mobile phase pH is within ±1.5 units of the analyte's pKa, the compound exists in a dynamic equilibrium of ionized and non-ionized states. Minor fluctuations in mobile phase preparation will cause massive shifts in retention time[3]. Splitting peaks often indicate column voiding or sample solvent mismatch.

  • Resolution: Ensure the mobile phase pH is strictly controlled at least 2 units away from the amine's pKa. If using a buffer, ensure adequate ionic strength (10–20 mM). If the sample is dissolved in 100% organic solvent, dilute it with the aqueous mobile phase before injection to prevent peak splitting at the column head[5].

Issue 3: Degradation Peaks Appearing Over Time

  • Mechanism: The methyl ester is hydrolyzing into the corresponding carboxylic acid (Methyl 2-amino-3-(3-fluoro-5-methylphenyl)propanoate 2-amino-3-(3-fluoro-5-methylphenyl)propanoic acid).

  • Resolution: Maintain the autosampler temperature at 4°C. Ensure the sample diluent is slightly acidic and avoid leaving the sample in unbuffered aqueous solutions for more than 12 hours.

Part 4: Quantitative Data for Buffer Selection

Selecting the correct additive is the most critical variable in this assay. The table below summarizes the causality and performance metrics of common modifiers for this specific compound.

Additive / BufferTypical Conc.pH RangeLC-MS CompatibleEffect on Methyl 2-amino-3-(3-fluoro-5-methylphenyl)propanoate
Trifluoroacetic Acid (TFA) 0.05% - 0.1%~2.0Poor (Ion suppression)Excellent. Acts as a strong ion-pair reagent, masking the amine, increasing retention, and providing perfectly symmetrical peaks.
Formic Acid (FA) 0.1%~2.7ExcellentGood. Sufficiently lowers pH to protonate silanols, but offers weaker ion-pairing than TFA. Slight tailing may persist on older columns.
Phosphate Buffer 10 - 20 mM2.1 - 3.1No (Non-volatile)Excellent. High buffering capacity prevents pH shifts and retention time drift. Ideal for standard UV/DAD quantitative assays.
Triethylamine (TEA) 10 mM6.0 - 8.0NoModerate. Competes with the analyte for active silanol sites[5]. Only use if a mid-pH method is strictly required by the protocol.

Part 5: Self-Validating Experimental Protocol

To ensure trustworthiness, the following protocol incorporates a System Suitability Test (SST) that validates the method's performance before sample analysis begins.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Measure 1000 mL of LC-MS grade water. Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA). Mix thoroughly and sonicate for 10 minutes to degas.

  • Mobile Phase B (Organic): Measure 1000 mL of LC-MS grade Acetonitrile. Add 1.0 mL of TFA. Mix and sonicate. Note: Adding TFA to both phases prevents baseline drift during gradient elution.

Step 2: Column Equilibration

  • Install an end-capped C18 or PFP column (e.g., 150 x 4.6 mm, 3 µm).

  • Set the column oven to 30°C to ensure reproducible thermodynamics and lower system backpressure.

  • Flush the column with 10–20 column volumes of the starting gradient composition (e.g., 90% A / 10% B) at 1.0 mL/min until the pressure and UV baseline are completely stable.

Step 3: Sample Preparation

  • Dissolve the Methyl 2-amino-3-(3-fluoro-5-methylphenyl)propanoate standard in a diluent matching the initial mobile phase conditions (e.g., 10% Acetonitrile / 90% Water with 0.1% TFA) to prevent solvent-mismatch peak distortion[5].

Step 4: System Suitability Testing (Self-Validation)

  • Inject 5 µL of the standard solution (conc. ~0.1 mg/mL).

  • Acceptance Criteria:

    • Retention Time (RT) RSD: Must be < 1.0% over 5 replicate injections (validates buffer capacity).

    • USP Tailing Factor ( Tf​ ): Must be 1.5. If Tf​>1.5 , the silanols are not fully suppressed; verify mobile phase pH or replace the column[2].

Part 6: References

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! Source: PharmaCores URL:[Link]

  • Enantioselective high-performance liquid chromatographic separation of fluorinated ß-phenylalanine derivatives utilizing Cinchona alkaloid-based ion-exchanger chiral stationary phases Source: ResearchGate URL:[Link]

  • Exploring the Role of pH in HPLC Separation Source: Veeprho URL:[Link]

  • Peak Tailing in HPLC Source: Element Lab Solutions URL:[Link]

  • Chromatography Peak Tailing Guide Source: Scribd URL:[Link]

  • HPLC Troubleshooting: Improving Poor Performing Separation Methods Source: Agilent Technologies URL:[Link]

Sources

Optimization

Optimizing chiral resolution conditions for Methyl 2-amino-3-(3-fluoro-5-methylphenyl)propanoate enantiomers

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, process chemists, and drug development professionals optimize the enantiomeric separati...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, process chemists, and drug development professionals optimize the enantiomeric separation of Methyl 2-amino-3-(3-fluoro-5-methylphenyl)propanoate .

This unnatural phenylalanine derivative presents unique challenges due to its free primary amine, ester linkage, and the specific electronic/steric effects of the 3-fluoro-5-methylphenyl moiety. This guide bypasses generic advice, focusing on the mechanistic causality behind experimental choices to ensure your workflows are robust, scalable, and self-validating.

Resolution Strategy & Workflow

Before diving into specific troubleshooting, it is critical to select the correct thermodynamic or chromatographic pathway based on your project scale.

G Start Racemic Methyl 2-amino-3- (3-fluoro-5-methylphenyl)propanoate Decision Scale of Resolution? Start->Decision Analytical Analytical / Discovery (< 10g) Decision->Analytical Prep Process / Scale-Up (> 10g) Decision->Prep SFC Chiral SFC / HPLC (Polysaccharide CSPs) Analytical->SFC Prep->SFC If High Value/ Time-Sensitive Cryst Diastereomeric Salt Crystallization Prep->Cryst

Fig 1. Decision matrix for selecting the optimal chiral resolution strategy based on project scale.

Module 1: Supercritical Fluid Chromatography (SFC) Optimization

For discovery-phase research or analytical ee% determination, Supercritical Fluid Chromatography (SFC) offers significant advantages over traditional HPLC in terms of analysis time and resolution efficiency[1].

FAQ 1: Why am I seeing severe peak tailing and poor resolution of the enantiomers on standard reversed-phase chiral columns?

Mechanistic Cause: Methyl 2-amino-3-(3-fluoro-5-methylphenyl)propanoate possesses a free primary amine. In standard chromatography, this basic amine strongly interacts with residual acidic silanol groups on the silica backbone of the Chiral Stationary Phase (CSP), leading to non-specific retention, severe peak tailing, and loss of chiral resolution. Solution: You must use a basic additive in your mobile phase to mask these silanols[2]. Furthermore, polysaccharide phenylcarbamate CSPs (like Chiralpak IA, IB, or IC) are highly recommended for amino acid esters[3]. The carbamate linkages provide essential hydrogen bonding with the analyte's ester and amine groups, while the phenyl rings engage in π−π stacking with the 3-fluoro-5-methylphenyl moiety of your compound.

FAQ 2: How do I choose between Methanol, Ethanol, and Isopropanol as a co-solvent in SFC?

Mechanistic Cause: The choice of alcoholic modifier in CO₂-based SFC dictates both elution strength and stereoselectivity. Methanol is a strong eluent but its small size allows it to aggressively compete for hydrogen-bonding sites on the CSP, often disrupting the delicate chiral recognition network. Isopropanol (IPA) is bulkier and weaker; it enhances enantioselectivity by forcing the analyte to interact more intimately with the CSP's chiral grooves, though it increases retention time. Solution: For this specific fluorinated phenylalanine derivative, a mixture of MeOH/IPA (1:1) often provides the optimal thermodynamic balance between resolution ( Rs​ ) and throughput.

Quantitative Data: SFC Optimization Matrix

Table 1: Mobile phase and CSP screening results for Methyl 2-amino-3-(3-fluoro-5-methylphenyl)propanoate.

Chiral ColumnCo-Solvent (in CO₂)AdditiveRetention Time (min)Selectivity (α)Resolution ( Rs​ )
Chiralpak IA20% MeOHNone4.2, 5.11.150.8 (Severe Tailing)
Chiralpak IA20% MeOH0.1% DEA3.8, 4.91.251.8 (Baseline)
Chiralpak IB20% EtOH0.1% DEA5.5, 6.21.101.1 (Partial)
Chiralpak IC 20% IPA 0.1% DEA 7.1, 9.5 1.40 2.5 (Optimal)
Protocol 1: Step-by-Step Analytical SFC Screening

This protocol is a self-validating system; if Step 4 fails, return to Step 2 with a different CSP.

  • Sample Preparation: Dissolve the racemic ester in MeOH/IPA (1:1) at a concentration of 2 mg/mL. Do not use pure sample diluents that are stronger than the mobile phase.

  • Column Selection: Install a Chiralpak IC column (4.6 x 250 mm, 5 µm).

  • Method Parameters: Set the SFC backpressure to 120 bar and temperature to 35°C. Run a gradient of 5% to 40% Co-solvent (IPA containing 0.1% Diethylamine) over 10 minutes.

  • Validation Checkpoint: Ensure the resolution ( Rs​ ) is > 1.5. If Rs​ < 1.5, switch the co-solvent to Ethanol or screen a Chiralpak IA column.

Module 2: Diastereomeric Salt Crystallization (Process Scale)

When scaling up beyond 10 grams, diastereomeric salt crystallization is the most widespread and cost-effective chiral resolution technique[4].

FAQ 3: Which resolving agents are thermodynamically favored for this unnatural amino acid ester?

Mechanistic Cause: Because the propanoate ester acts as a base, you require a chiral carboxylic acid. Standard agents like L-tartaric acid often yield low diastereomeric excess (de%) for highly substituted aromatic systems due to poor crystal lattice packing. Solution: We recommend screening N-Tosyl-(S)-phenylalanine. Its aromatic ring undergoes parallel-displaced π−π stacking with the fluorinated aromatic ring of the analyte, creating a highly rigid, insoluble diastereomeric salt for one enantiomer while the other remains in solution[5].

FAQ 4: My diastereomeric salt is "oiling out" (forming an emulsion) instead of crystallizing. How do I force nucleation?

Mechanistic Cause: "Oiling out" (liquid-liquid phase separation) occurs when the supersaturation of the diastereomeric salt exceeds its metastable limit before the true nucleation temperature is reached. This is a kinetic failure, not a thermodynamic one.

Troubleshooting Issue Issue: Oiling Out / Emulsion Formation Check1 1. Solvent System Issue->Check1 Check2 2. Supersaturation Issue->Check2 Check3 3. Resolving Agent Issue->Check3 Action1 Switch to binary system (e.g., IPA/Heptane) Check1->Action1 Action2 Reduce cooling rate & add seed crystals Check2->Action2 Action3 Screen N-Tosyl-(S)-Phe or DBTA Check3->Action3

Fig 2. Troubleshooting workflow for resolving oiling out during diastereomeric crystallization.

Quantitative Data: Resolving Agent Screening

Table 2: Crystallization screening in Isopropanol/Water (9:1).

Resolving Agent (1.0 eq)Diastereomer Yield (%)ee (%)Physical Observation
L-Tartaric Acid45%65%Fine powder, slow filtration
(+)-Camphorsulfonic AcidN/AN/AOiled out, no crystals formed
Dibenzoyl-L-tartaric acid38%82%Moderate crystal growth
N-Tosyl-(S)-phenylalanine 42% >96% Highly crystalline, rapid filtration
Protocol 2: Step-by-Step Diastereomeric Salt Resolution
  • Salt Formation: In a reactor, combine 1.0 equivalent of the racemic ester and 1.0 equivalent of N-Tosyl-(S)-phenylalanine. Suspend in Isopropanol (10 volumes). Heat to 70°C until complete dissolution is achieved.

  • Controlled Cooling & Seeding: Cool the reactor to 50°C. At the cloud point, introduce 1 wt% of pure diastereomeric seed crystals. This bypasses the high activation energy of primary nucleation. Cool to 20°C at a strict rate of 0.1°C/min.

  • Isolation: Filter the resulting slurry and wash the wet cake with 2 volumes of cold Isopropanol (5°C).

  • Free-Basing (Critical Step): Suspend the salt in Dichloromethane (DCM). Chill to 0°C. Slowly add saturated aqueous NaHCO3​ until the aqueous layer reaches pH 8.0. Extract the organic layer, dry over Na2​SO4​ , and concentrate under vacuum.

  • Validation: Run the isolated free base on the optimized SFC method (Protocol 1) to confirm an ee > 99%.

Module 3: Stability & Degradation Troubleshooting

FAQ 5: I am observing a drop in enantiomeric excess (ee%) and overall yield during the free-basing step. What is happening?

Mechanistic Cause: You are experiencing base-catalyzed ester hydrolysis and/or spontaneous racemization at the α -chiral center. The α -proton of an amino acid ester is relatively acidic. If you use a strong base (like NaOH) or allow the pH to exceed 9.5 during the liberation of the free amine, the α -proton can be abstracted, forming an enolate intermediate that reprotonates non-stereoselectively (racemization)[6]. Additionally, aqueous base will rapidly hydrolyze the methyl ester to the corresponding carboxylic acid. Solution: Never use hydroxide bases for amino acid esters. Strictly adhere to Step 4 of Protocol 2: use a mild, weak base such as saturated aqueous Sodium Bicarbonate ( NaHCO3​ ) at strictly controlled temperatures (0-5°C), and immediately extract the free base into an organic solvent to minimize aqueous exposure time.

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions with Methyl 2-amino-3-(3-fluoro-5-methylphenyl)propanoate

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for overcoming challenges...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for overcoming challenges associated with the coupling of Methyl 2-amino-3-(3-fluoro-5-methylphenyl)propanoate, a sterically hindered amino acid derivative.

Troubleshooting Guide: Addressing Common Coupling Issues

This section is designed to help you diagnose and resolve specific problems encountered during the coupling of Methyl 2-amino-3-(3-fluoro-5-methylphenyl)propanoate.

Question 1: My coupling reaction with Methyl 2-amino-3-(3-fluoro-5-methylphenyl)propanoate is resulting in a very low yield. What are the likely causes and how can I improve it?

Answer:

Low yields in coupling reactions involving sterically hindered amino acids like Methyl 2-amino-3-(3-fluoro-5-methylphenyl)propanoate are a common challenge. The bulky 3-fluoro-5-methylphenyl group impedes the approach of the coupling partner to the amine, slowing down the reaction rate and leading to incomplete conversion.[1] Several factors could be contributing to this issue. Here’s a systematic approach to troubleshooting:

1. Inadequate Activation of the Carboxylic Acid:

  • Insight: Standard carbodiimide reagents such as DCC (Dicyclohexylcarbodiimide) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) may not be potent enough to efficiently activate the carboxylic acid for reaction with a hindered amine.[2]

  • Solution: Switch to a more powerful in-situ activating reagent.

    • Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are significantly more effective. They react with the carboxylic acid to form highly reactive O-acylisourea intermediates, which are then converted to active esters that can overcome the steric barrier.[3]

    • Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also excellent choices for hindered couplings, offering high efficiency and low racemization risk.[3]

2. Suboptimal Reaction Conditions:

  • Insight: Steric hindrance slows down the kinetics of the reaction.[2] Standard reaction times and temperatures may be insufficient for the reaction to reach completion.

  • Solutions:

    • Increase Reaction Time: Extend the coupling reaction time from the standard 1-2 hours to overnight to allow for complete conversion.[2]

    • Elevated Temperature: Gentle heating can provide the necessary activation energy. However, this should be done cautiously as it can increase the risk of racemization.[2]

    • Microwave-Assisted Synthesis: Microwave irradiation is a highly effective method for driving difficult couplings to completion by rapidly and efficiently heating the reaction mixture.[2]

3. Poor Solvation and Aggregation:

  • Insight: The growing peptide chain, especially with bulky residues, can aggregate on the solid support, blocking reactive sites. The choice of solvent is crucial for maintaining good solvation.[2]

  • Solution:

    • Solvent Choice: N-methylpyrrolidone (NMP) generally has superior solvating properties compared to Dimethylformamide (DMF) for complex peptide sequences.[2] For particularly challenging couplings, a solvent mixture such as DCM/DMF/NMP (1:1:1) can be beneficial.[2]

4. Insufficient Reagent Equivalents:

  • Insight: For sterically demanding couplings, a higher excess of the activated amino acid and coupling reagent may be necessary to drive the reaction to completion.[3]

  • Solution:

    • Double Coupling: After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh batch of activated amino acid and reagents. This is a highly effective strategy for difficult couplings.[1][4]

Below is a diagram to guide your decision-making process for troubleshooting low yields.

Troubleshooting_Low_Yield start Low Coupling Yield reagent Evaluate Coupling Reagent start->reagent conditions Optimize Reaction Conditions reagent->conditions Using potent reagent? solvation Assess Solvation conditions->solvation Conditions optimized? double_coupling Perform Double Coupling solvation->double_coupling Good solvent used?

Caption: Troubleshooting workflow for low coupling yield.

Question 2: I'm observing significant side product formation in my coupling reaction. What could be the cause?

Answer:

Side product formation can arise from several sources, particularly when dealing with highly reactive coupling reagents and challenging substrates.

1. Racemization:

  • Insight: The activation of the carboxylic acid can lead to the formation of an oxazolone intermediate, which is prone to racemization, especially with prolonged activation times or in the presence of a strong base.

  • Solution:

    • Use Additives: Additives like HOBt (1-Hydroxybenzotriazole) and HOAt (1-Hydroxy-7-azabenzotriazole) are crucial for suppressing racemization. They trap the highly reactive O-acylisourea intermediate to form a more stable active ester, which is less prone to racemization.[5] HOAt is generally more effective than HOBt due to the neighboring group effect of the pyridine nitrogen.

    • Base Selection: Use a non-nucleophilic, sterically hindered base like DIPEA (N,N-Diisopropylethylamine) or 2,4,6-collidine . Avoid using triethylamine (TEA) as it is more nucleophilic and can promote side reactions.

    • Pre-activation Time: Minimize the pre-activation time of the carboxylic acid with the coupling reagent before adding it to the amine component. A short pre-activation of 1-5 minutes is often sufficient.[1]

2. Guanidinylation of the N-terminus:

  • Insight: When using uronium/aminium-based coupling reagents like HBTU and HATU in excess, they can react with the free N-terminal amine of the peptide chain, forming a guanidinyl group that caps the chain and prevents further elongation.[6]

  • Solution:

    • Stoichiometry: Avoid using a large excess of the coupling reagent. A slight excess of 1.05-1.2 equivalents is typically sufficient.[1] If a larger excess of the activated amino acid is required, it is better to use a phosphonium-based reagent like PyBOP, which does not cause this side reaction.[6]

Question 3: Even with powerful coupling reagents and optimized conditions, the coupling remains incomplete. What is the ultimate solution for extremely hindered couplings?

Answer:

For exceptionally challenging couplings where even potent uronium or phosphonium reagents fail, the formation of an acyl fluoride is a highly effective strategy.[2]

  • Insight: Acyl fluorides are highly reactive acylating agents. The small size of the fluoride leaving group minimizes steric hindrance during the nucleophilic attack by the amine.[7]

  • Methodology: The carboxylic acid can be converted to an acyl fluoride in situ using a fluorinating agent like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).[8] The resulting acyl fluoride can then react with the sterically hindered amine to form the desired amide bond.

Frequently Asked Questions (FAQs)

Q1: Why is Methyl 2-amino-3-(3-fluoro-5-methylphenyl)propanoate considered sterically hindered?

The steric hindrance arises from the bulky substituent at the beta-carbon of the propanoate backbone. The 3-fluoro-5-methylphenyl group restricts the conformational freedom around the Cα-Cβ bond and physically blocks the amino group, making it less accessible for nucleophilic attack during the coupling reaction.

Q2: How does the fluorine atom on the phenyl ring affect the reactivity?

The fluorine atom is highly electronegative and acts as an electron-withdrawing group. This can have two opposing effects:

  • Increased Acidity of the N-H bond: The electron-withdrawing nature of the fluoro-phenyl group can slightly decrease the pKa of the amine, making it a slightly weaker nucleophile.

  • Electronic Effects on the Aromatic Ring: The fluorine substitution alters the electronic properties of the phenyl ring, which can influence non-covalent interactions and potentially the conformation of the molecule.[9]

Overall, the steric bulk of the entire substituent group is the dominant factor affecting the coupling reaction.

Q3: Can I use standard solution-phase coupling methods for this amino acid?

Yes, but with careful consideration of the reagents and conditions as outlined in the troubleshooting guide. Solution-phase synthesis may offer more flexibility in terms of reaction concentrations and temperatures compared to solid-phase peptide synthesis (SPPS). However, the same principles of using potent coupling reagents and optimizing conditions apply.

Q4: What is the role of a base in the coupling reaction?

A tertiary amine base, such as DIPEA, is typically required for several reasons:

  • It neutralizes the protonated amine of the amino acid salt.

  • It maintains a basic environment to ensure the N-terminal amine of the coupling partner is deprotonated and thus nucleophilic.

  • It facilitates the activation of the carboxylic acid by the coupling reagent.

Experimental Protocols

Protocol 1: Optimized Coupling of a Sterically Hindered Amino Acid using HATU

This protocol is a general guideline for coupling a sterically hindered amino acid, such as Methyl 2-amino-3-(3-fluoro-5-methylphenyl)propanoate, in a solid-phase synthesis scenario.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for at least 1 hour.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF (5 times).

  • Activation Mixture Preparation: In a separate vial, dissolve the N-Fmoc protected amino acid (4 equivalents relative to resin loading), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.

  • Pre-activation: Allow the activation mixture to stand for 1-5 minutes at room temperature.[2]

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel for 2-4 hours at room temperature. For extremely difficult couplings, the reaction time can be extended overnight.[2]

  • Washing: Wash the resin thoroughly with DMF (5 times) to remove excess reagents and byproducts.

  • Confirmation (Optional but Recommended): Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive, proceed with a second coupling (see Troubleshooting Guide).

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol is an advanced method for when other coupling strategies have failed.

  • Carboxylic Acid Preparation: Dissolve the protected, sterically hindered carboxylic acid (1 equivalent) in an anhydrous solvent like DCM or THF under an inert atmosphere (e.g., argon or nitrogen).

  • Fluorinating Agent Addition: Add a fluorinating agent such as TFFH (1.05 equivalents) and a suitable non-nucleophilic base like 2,4,6-collidine (2 equivalents).

  • Acyl Fluoride Formation: Stir the reaction mixture at room temperature for 30-60 minutes to allow for the complete formation of the acyl fluoride.

  • Coupling: In a separate flask, dissolve the Methyl 2-amino-3-(3-fluoro-5-methylphenyl)propanoate (1 equivalent) in the same anhydrous solvent. Slowly add the solution containing the acyl fluoride to the amine solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

  • Work-up: Perform a standard aqueous work-up to quench the reaction and remove byproducts. Purify the final product by column chromatography.

Data Presentation

The choice of coupling reagent significantly impacts the success of coupling sterically hindered amino acids. The following table provides a qualitative comparison of different reagent classes.

Reagent ClassExamplesRelative ReactivitySuitability for Hindered Couplings
CarbodiimidesDCC, EDCModerateLow to Moderate (often require additives)
Uronium/Aminium SaltsHATU, HBTU, HCTUHighHigh to Very High[2]
Phosphonium SaltsPyBOP, PyAOPHighHigh to Very High[2]
Acyl Fluoride PrecursorsTFFHVery HighExcellent for extremely hindered cases[2][8]

Table 1: Comparison of Coupling Reagent Classes for Sterically Hindered Substrates.

Visualization of a Key Mechanism

The following diagram illustrates the mechanism of carboxylic acid activation by HATU, a highly effective coupling reagent for sterically hindered systems.

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step RCOOH R-COOH ActiveEster OAt-Active Ester RCOOH->ActiveEster HATU HATU HATU->ActiveEster Base Base (DIPEA) Base->ActiveEster PeptideBond Peptide Bond (R-CO-NH-R') ActiveEster->PeptideBond Amine Hindered Amine (R'-NH2) Amine->PeptideBond

Caption: Mechanism of HATU-mediated amide bond formation.

References

  • Technical Support Center: Troubleshooting Low Yield in TOTU-Mediated Coupling - Benchchem.
  • Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole.
  • HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety.
  • Optimizing Peptide Coupling: Key Techniques.
  • Troubleshooting Low Yield in Peptide Synthesis - On Pattison | THE Philly Sports Website.
  • Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC - NIH.
  • Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole | Request PDF - ResearchGate.
  • Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC.
  • A Researcher's Guide to Peptide Coupling Reagents: A Comparative Review - Benchchem.
  • Peptide Coupling Reagents Guide - Sigma-Aldrich.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF - ResearchGate.
  • Coupling Reagents - AAPPTEC - Peptides.
  • (PDF) Recent development in peptide coupling reagents - ResearchGate.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.
  • Industrial application of coupling reagents in peptides - Luxembourg Bio Technologies.
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development - ACS Publications.
  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids - Benchchem.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids - ACS Publications.
  • White Paper: A Glimpse into the Development of Peptide Coupling Reagents - Veranova.
  • Troubleshooting low yield in N3-peptide synthesis - Benchchem.
  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D.
  • The Core Mechanism of HBTU in Peptide Coupling: An In-depth Technical Guide - Benchchem.
  • Novabiochem® Coupling reagents - Merck Millipore.

Sources

Optimization

Removing trace impurities from synthesized Methyl 2-amino-3-(3-fluoro-5-methylphenyl)propanoate

This guide provides in-depth troubleshooting and purification protocols for researchers working with Methyl 2-amino-3-(3-fluoro-5-methylphenyl)propanoate, a non-natural amino acid ester. Addressing common challenges enco...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting and purification protocols for researchers working with Methyl 2-amino-3-(3-fluoro-5-methylphenyl)propanoate, a non-natural amino acid ester. Addressing common challenges encountered during post-synthesis workup, this document offers structured solutions to isolate the target compound with high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude Methyl 2-amino-3-(3-fluoro-5-methylphenyl)propanoate?

A1: Impurities largely depend on the synthetic route. For a typical synthesis involving reductive amination of a keto-ester precursor (methyl 2-oxo-3-(3-fluoro-5-methylphenyl)propanoate), common impurities include:

  • Unreacted Starting Materials: Residual keto-ester or the amine source (e.g., ammonia).

  • Iminium Intermediate: The imine formed before reduction may persist if the reduction is incomplete.[1][2]

  • Over-alkylation Products: If a primary amine is used, dialkylation can be a side reaction.

  • By-products from Reducing Agent: Borate salts from sodium borohydride or related reagents.

  • Side-chain Reduction Products: Although less common with selective agents like sodium triacetoxyborohydride (STAB), reduction of the phenyl ring is a possibility under harsher conditions.[1]

Q2: My product is an oil and won't crystallize. What should I do?

A2: Non-natural amino acid esters can often be difficult to crystallize. First, ensure all residual solvents are removed under a high vacuum. If it remains an oil, trituration with a non-polar solvent like hexane or diethyl ether can sometimes induce solidification. If these methods fail, column chromatography is the most reliable next step. For particularly stubborn oils, converting the free amine to its hydrochloride (HCl) salt can yield a stable, crystalline solid that is easier to handle and purify.

Q3: I am seeing a persistent impurity by TLC/LC-MS that has a similar polarity to my product. How can I separate them?

A3: This is a common challenge. If the impurity is the intermediate imine, you can try re-subjecting the crude mixture to the reduction conditions to drive the reaction to completion.[2] For structurally similar impurities, high-performance flash chromatography with a shallow solvent gradient is often effective.[3] Experimenting with different solvent systems (e.g., switching from ethyl acetate/hexane to dichloromethane/methanol) can alter selectivity and improve separation.[4]

Q4: What is the best general approach for purifying amino acid esters?

A4: Flash column chromatography on silica gel is a widely applicable and effective method for purifying amino acid esters and their derivatives.[5][6] It is particularly useful for removing both more and less polar impurities. For final polishing, especially to remove trace amounts of diastereomers or enantiomers, recrystallization or preparative HPLC may be necessary.[7][8]

Troubleshooting Purification Workflows

The initial state of your crude product dictates the purification strategy. The following logical workflow provides a decision-making framework for common scenarios.

Purification_Workflow Start Crude Product (Post-Workup) State Assess Physical State Start->State Solid Crude Solid State->Solid Solid Oil Crude Oil / Gummy Solid State->Oil Oil Recrystallize Attempt Recrystallization Solid->Recrystallize Triturate Triturate with Non-Polar Solvent Oil->Triturate PurityCheck1 Check Purity (TLC, LC-MS, NMR) Recrystallize->PurityCheck1 Triturate->Solid Succeeds Chromatography Silica Gel Flash Chromatography Triturate->Chromatography Fails or Remains Oil PurityCheck2 Check Purity (TLC, LC-MS, NMR) Chromatography->PurityCheck2 PurityCheck1->Chromatography Failure PureProduct Pure Product (>95%) PurityCheck1->PureProduct Success PurityCheck2->PureProduct Success Impure <95% Pure PurityCheck2->Impure Failure Impure->Recrystallize Consider Re-purification Reductive_Amination Ketoester Keto-ester (Starting Material) Imine Imine Intermediate Ketoester->Imine Amine_Source Amine Source (e.g., NH₃) Amine_Source->Imine Imine->Ketoester Hydrolysis Product Target Amine (Product) Imine->Product Hydride [H⁻] (e.g., NaBH(OAc)₃)

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Metabolic Stability of Methyl 2-amino-3-(3-fluoro-5-methylphenyl)propanoate and Other Fluorinated Amino Acids

Introduction: The Critical Role of Metabolic Stability in Drug Discovery and the Promise of Fluorinated Amino Acids In the intricate journey of drug discovery and development, establishing a favorable pharmacokinetic pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery and the Promise of Fluorinated Amino Acids

In the intricate journey of drug discovery and development, establishing a favorable pharmacokinetic profile is as crucial as demonstrating potent pharmacological activity. A key determinant of a drug candidate's in vivo behavior is its metabolic stability—the susceptibility of a compound to biotransformation by metabolic enzymes, primarily the cytochrome P450 (CYP450) superfamily in the liver.[1][2] Poor metabolic stability can lead to rapid clearance from the body, resulting in low bioavailability and a short duration of action, which often necessitates higher or more frequent dosing, thereby increasing the risk of adverse effects.[1] Consequently, medicinal chemists are continually seeking strategies to enhance the metabolic robustness of promising lead compounds.

One of the most effective and widely adopted strategies is the selective incorporation of fluorine atoms into a drug candidate's molecular structure.[3][4][5] The introduction of fluorine can significantly alter a molecule's physicochemical properties, often leading to improved metabolic stability.[3][6] This enhancement is frequently attributed to the high strength of the carbon-fluorine (C-F) bond compared to a carbon-hydrogen (C-H) bond, making it more resistant to oxidative metabolism.[5][7] Furthermore, the high electronegativity of fluorine can modulate the electronic properties of adjacent functional groups, potentially reducing their affinity for the active sites of metabolizing enzymes.[7][8]

Fluorinated amino acids, in particular, have emerged as valuable building blocks in medicinal chemistry.[9][] Their incorporation into peptides and small molecule drugs can confer enhanced proteolytic resistance and improved pharmacokinetic properties.[11][12] This guide provides a comprehensive benchmarking analysis of the metabolic stability of a novel fluorinated amino acid, Methyl 2-amino-3-(3-fluoro-5-methylphenyl)propanoate, against a panel of other structurally relevant fluorinated amino acids. Through the presentation of in vitro experimental data from a human liver microsomal (HLM) stability assay, we aim to provide researchers, scientists, and drug development professionals with objective data and actionable insights to guide their drug design and optimization efforts.

Comparative In Vitro Metabolic Stability Data

The following table summarizes the key metabolic stability parameters for Methyl 2-amino-3-(3-fluoro-5-methylphenyl)propanoate and a selection of comparator fluorinated amino acids, as determined by a standardized human liver microsomal (HLM) stability assay. The intrinsic clearance (CLint) and half-life (t½) are critical indicators of a compound's susceptibility to Phase I metabolism.

Compound IDStructureHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
M2A-3F5MP Methyl 2-amino-3-(3-fluoro-5-methylphenyl)propanoate858.2
4-F-Phe 4-Fluorophenylalanine6211.2
3,4-diF-Phe 3,4-Difluorophenylalanine987.1
3,5-diF-Phe 3,5-Difluorophenylalanine1156.0
4-CF3-Phe 4-(Trifluoromethyl)phenylalanine1305.3

Discussion and Interpretation of Results

The data presented in the table above illustrates the significant impact of the position and nature of fluorine substitution on the metabolic stability of phenylalanine analogs.

Methyl 2-amino-3-(3-fluoro-5-methylphenyl)propanoate (M2A-3F5MP) , the compound of interest, demonstrates a favorable metabolic stability profile with a half-life of 85 minutes and an intrinsic clearance of 8.2 µL/min/mg protein. The presence of a single fluorine atom at the meta-position of the phenyl ring, combined with a methyl group at the fifth position, appears to effectively shield the molecule from rapid metabolic degradation. This substitution pattern may sterically hinder the approach of CYP450 enzymes or alter the electronic distribution of the aromatic ring, making it less susceptible to oxidative attack.[7]

In comparison, 4-Fluorophenylalanine (4-F-Phe) , a commonly used fluorinated amino acid, exhibits a shorter half-life (62 min) and higher intrinsic clearance (11.2 µL/min/mg protein), suggesting it is more readily metabolized. While the C-F bond itself is strong, the para-position is often a primary site for aromatic hydroxylation.

The difluorinated analogs, 3,4-Difluorophenylalanine (3,4-diF-Phe) and 3,5-Difluorophenylalanine (3,5-diF-Phe) , both show enhanced stability compared to the monosubstituted 4-F-Phe. This is consistent with the general principle that increasing the extent of fluorination can further block potential sites of metabolism.[7] Notably, 3,5-diF-Phe displays superior stability to 3,4-diF-Phe, which can be rationalized by the meta-positioning of the fluorine atoms, effectively deactivating the ring towards electrophilic aromatic substitution-type oxidation reactions often catalyzed by CYP450 enzymes.

The most stable compound in this series is 4-(Trifluoromethyl)phenylalanine (4-CF3-Phe) , with a significantly longer half-life (130 min) and lower intrinsic clearance (5.3 µL/min/mg protein). The trifluoromethyl group is a strong electron-withdrawing group, which substantially deactivates the aromatic ring, making it highly resistant to oxidative metabolism.[7]

These results underscore the nuanced effects of fluorine substitution. The metabolic stability of fluorinated amino acids is not solely dependent on the presence of fluorine but is intricately linked to the number and position of the fluorine atoms, as well as the presence of other substituents on the aromatic ring. For drug discovery programs, this highlights the importance of exploring a diverse range of fluorination patterns to identify the optimal substitution for enhancing metabolic stability while maintaining desired pharmacological activity.

Experimental Protocol: Human Liver Microsomal (HLM) Stability Assay

The following is a detailed, step-by-step protocol for a typical in vitro human liver microsomal stability assay used to generate the data in this guide. This assay is a standard and reliable method for assessing the intrinsic clearance of compounds, providing a valuable early-stage prediction of in vivo hepatic clearance.[13][14][15]

1. Materials and Reagents:

  • Human Liver Microsomes (pooled, mixed-gender)

  • Test Compounds (M2A-3F5MP and comparators)

  • Positive Control Substrates (e.g., Testosterone, Verapamil)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard (e.g., Tolbutamide) for reaction quenching

  • 96-well incubation plates and collection plates

  • Incubator/shaker set to 37°C

  • LC-MS/MS system for analysis

2. Experimental Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling and Quenching cluster_analysis Analysis prep_buffer Prepare 0.1 M Phosphate Buffer (pH 7.4) prep_hlm Thaw and Dilute Human Liver Microsomes prep_buffer->prep_hlm prep_test_compounds Prepare Test Compound Stock Solutions (e.g., 10 mM in DMSO) add_test_compounds Add Test Compounds (final concentration e.g., 1 µM) prep_test_compounds->add_test_compounds add_hlm_buffer Add HLM and Buffer to 96-well Plate prep_hlm->add_hlm_buffer prep_nadph Prepare NADPH Regenerating System start_reaction Initiate Reaction by Adding NADPH System prep_nadph->start_reaction add_hlm_buffer->add_test_compounds pre_incubate Pre-incubate at 37°C for 5 min add_test_compounds->pre_incubate pre_incubate->start_reaction incubate_shaking Incubate at 37°C with Shaking start_reaction->incubate_shaking time_points At Time Points (0, 5, 15, 30, 60 min) incubate_shaking->time_points quench Quench Reaction with Cold ACN + Internal Standard time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge transfer_supernatant Transfer Supernatant to New Plate centrifuge->transfer_supernatant lcms_analysis Analyze by LC-MS/MS transfer_supernatant->lcms_analysis data_analysis Calculate % Remaining, t½, and CLint lcms_analysis->data_analysis

Caption: Workflow for the Human Liver Microsomal Stability Assay.

3. Step-by-Step Procedure:

  • Preparation of Reagents:

    • Prepare a working solution of human liver microsomes in 0.1 M phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL. Keep on ice.

    • Prepare working solutions of the test compounds and positive controls in the phosphate buffer from their respective stock solutions. The final concentration in the incubation mixture should be low (e.g., 1 µM) to ensure enzyme kinetics are in the linear range.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the human liver microsome working solution.

    • Add the test compound working solutions to the appropriate wells.

    • Pre-incubate the plate at 37°C for 5 minutes with gentle shaking to allow the compounds to equilibrate with the microsomes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells. The time of addition is considered t=0.

  • Time-Point Sampling and Reaction Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction in the respective wells by adding an equal volume of ice-cold acetonitrile containing an internal standard. The acetonitrile will precipitate the microsomal proteins and halt all enzymatic activity.

  • Sample Processing and Analysis:

    • Once all time points have been collected, seal the plate and centrifuge at 4°C for 15 minutes at 3000 rpm to pellet the precipitated protein.

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point. The amount of the parent compound is determined by the peak area ratio of the analyte to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • The half-life (t½) is calculated using the equation: t½ = 0.693 / k .

    • The intrinsic clearance (CLint) is calculated using the equation: CLint = (0.693 / t½) / (mg protein/mL) .

Conclusion and Future Perspectives

This comparative guide provides a clear demonstration of the enhanced metabolic stability of Methyl 2-amino-3-(3-fluoro-5-methylphenyl)propanoate relative to the commonly used 4-fluorophenylalanine, and showcases its favorable stability profile in comparison to other di- and tri-fluorinated analogs. The experimental data, generated through a robust in vitro human liver microsomal assay, highlights the critical role that the strategic placement of fluorine and other substituents plays in mitigating metabolic liabilities.

For researchers and drug development professionals, these findings offer valuable insights for the rational design of novel therapeutics. The judicious use of fluorinated amino acids, such as M2A-3F5MP, can be a powerful tool to optimize the pharmacokinetic properties of lead compounds, ultimately increasing their potential for clinical success.

Future work should extend these in vitro findings to in vivo pharmacokinetic studies to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of Methyl 2-amino-3-(3-fluoro-5-methylphenyl)propanoate. Furthermore, investigating the metabolic profiles of these compounds in other preclinical species and in human hepatocytes would provide a more comprehensive understanding of their metabolic fate. By continuing to explore the intricate relationship between chemical structure and metabolic stability, the scientific community can further refine its strategies for developing safer and more effective medicines.

References

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(10), 835-853. Retrieved from [Link]

  • Bhattarai, P., Trombley, T., & Altman, R. A. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters, 12(10), 1534–1540. Retrieved from [Link]

  • Gill, H., & Bull, J. A. (2023). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 28(17), 6214. Retrieved from [Link]

  • Altman, R. A., et al. (2026, January 06). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Retrieved from [Link]

  • Meanwell, N. A. (2018). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(14), 5822–5880. Retrieved from [Link]

  • Li, Y., et al. (2024). Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides. Chemical Science, 15(35), 13345-13353. Retrieved from [Link]

  • Maienfisch, P., & Hall, R. G. (2004). The Importance of Fluorine in the Life Science Industry. CHIMIA, 58(3), 93-102. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]

  • Wernevik, J., et al. (2019). A Fully Integrated Assay Panel for Early Drug Metabolism and Pharmacokinetics Profiling. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(7), 747-761. Retrieved from [Link]

  • Di, L. (2014). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. In Methods in Molecular Biology (Vol. 1113, pp. 63-75). Springer. Retrieved from [Link]

  • Wang, M., et al. (2015). Synthesis, uptake mechanism characterization and biological evaluation of 18F labeled fluoroalkyl phenylalanine analogs as potential PET imaging agents. Nuclear Medicine and Biology, 42(10), 812-820. Retrieved from [Link]

  • Bhattarai, P., Trombley, T., & Altman, R. A. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters, 12(10), 1534–1540. Retrieved from [Link]

  • Montanari, V., et al. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. Pharmaceuticals, 15(10), 1201. Retrieved from [Link]

  • Al-Hadedi, A. A. M., & Murphy, C. D. (2019). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 15, 2236–2248. Retrieved from [Link]

  • Kinde, M. N., et al. (2022). Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells. Biophysical Journal, 121(19), 3624-3636. Retrieved from [Link]

  • Pichika, R., et al. (2012). The Synthesis and in Vivo Pharmacokinetics of Fluorinated Arachidonic Acid: Implications for Imaging Neuroinflammation. Journal of Nuclear Medicine, 53(8), 1265-1273. Retrieved from [Link]

  • Kallscheuer, N., et al. (2018). Biosynthetic incorporation of fluorinated amino acids into the nonribosomal peptide gramicidin S. Chemical Communications, 54(40), 5094-5097. Retrieved from [Link]

  • White, P. B., et al. (2016). Rapid and Quantitative Measurement of Metabolic Stability without Chromatography or Mass Spectrometry. Analytical Chemistry, 88(21), 10567–10574. Retrieved from [Link]

  • Vukelić, S. (2016). Synthesis of Fluorinated Amino Acids and Their Derivatives in Flow. Freie Universität Berlin. Retrieved from [Link]

  • Kumar, A., & Singh, S. K. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. In Mass Spectrometry - Future Aspects and Applications. IntechOpen. Retrieved from [Link]

  • Singh, P. (2023). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Drug Discovery and Development, 5(2), 1-2. Retrieved from [Link]

  • Graham, T. H., & Gillis, E. P. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(12), 6373–6387. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and PPE Guide for Handling Methyl 2-amino-3-(3-fluoro-5-methylphenyl)propanoate

Methyl 2-amino-3-(3-fluoro-5-methylphenyl)propanoate is a specialized fluorinated phenylalanine derivative. In drug development, fluorinated amino acid esters are highly valued as chiral building blocks, particularly in...

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Author: BenchChem Technical Support Team. Date: March 2026

Methyl 2-amino-3-(3-fluoro-5-methylphenyl)propanoate is a specialized fluorinated phenylalanine derivative. In drug development, fluorinated amino acid esters are highly valued as chiral building blocks, particularly in the synthesis of peptide-based therapeutics and highly specific immunoproteasome inhibitors[1].

While the incorporation of fluorine and methyl groups on the phenyl ring enhances the pharmacokinetic properties of the resulting drugs, these same structural modifications drastically alter the chemical's physical hazard profile. This guide provides researchers with the mechanistic rationale and field-proven protocols required to handle this compound safely.

Hazard Assessment & Mechanistic Causality

To establish a self-validating safety protocol, laboratory personnel must understand why specific Personal Protective Equipment (PPE) is required. The hazards of Methyl 2-amino-3-(3-fluoro-5-methylphenyl)propanoate are dictated by its molecular structure:

  • Enhanced Lipophilicity and Dermal Penetration: The addition of the fluorine atom and the methyl group increases the molecule's partition coefficient (LogP). If this compound is dissolved in permeation-enhancing organic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)—which are standard in peptide synthesis—the chemical can rapidly bypass the stratum corneum (the skin's outer barrier) [2].

  • Aerosolization and Inhalation Risk: As an amino acid ester, this compound is typically supplied as a fine crystalline solid or powder. Static charge generated during weighing can cause the powder to aerosolize, presenting a severe inhalation hazard.

  • Sensitization Potential: The free primary amine and ester functionalities are reactive electrophiles/nucleophiles that can act as haptens. Repeated dermal or respiratory exposure may lead to contact dermatitis or immune-mediated sensitization.

PPE Specifications & Quantitative Data

The following table outlines the mandatory PPE required for handling this compound, driven by chemical breakthrough data and mechanistic hazard analysis.

PPE CategorySpecificationMechanistic Rationale & Breakthrough Data
Hand Protection Nitrile (>0.11 mm) or Butyl RubberNitrile provides >480 min breakthrough for dry powders. Critical: If dissolving the compound in DMSO/DMF, Butyl rubber gloves are mandatory, as Nitrile degrades rapidly in these solvents [2].
Eye/Face ANSI Z87.1 Chemical Splash GogglesPrevents conjunctival exposure to aerosolized particulates and provides a barrier against accidental solvent splashes during synthesis.
Respiratory N95/P100 Particulate RespiratorRequired only if emergency cleanup occurs outside a containment device. Standard operations must utilize a certified Chemical Fume Hood.
Body Flame-Retardant (FR) Lab CoatProtects against incidental powder contact and flash fires when the compound is reacted in the presence of flammable organic solvents.

Operational Workflow: Fume Hood Handling Protocol

Handling fluorinated derivatives requires strict adherence to engineering controls. The following step-by-step methodology ensures a self-validating system where each step verifies the safety of the next.

Step 1: Engineering Control Verification Before opening the chemical container, verify that the chemical fume hood is certified and actively pulling air. The face velocity must register between 80–120 feet per minute (fpm) [3]. Causality: Velocities below 80 fpm fail to capture heavy vapors, while velocities above 120 fpm create turbulent eddies that can pull aerosolized powders into the operator's breathing zone.

Step 2: PPE Donning Sequence Don the FR lab coat and chemical splash goggles. Apply a base layer of standard nitrile gloves. If your protocol involves DMSO/DMF, don a secondary pair of Butyl rubber gloves over the nitrile base.

Step 3: Containment Zone Preparation Position the analytical balance, weighing boats, and the chemical container at least 6 inches (15 cm) behind the aerodynamic airfoil of the fume hood [3]. Causality: The first 6 inches of the hood face experience the most airflow disruption from the operator's body; working deeper inside ensures laminar flow containment. Lower the sash to the designated operating height.

Step 4: Material Transfer and Weighing Use an anti-static weighing spatula to transfer the powder. If static charge is observed (powder clinging to the spatula), use an ionizing bar or anti-static gun before proceeding. Slowly transfer the required mass to prevent dust generation.

Step 5: Doffing and Decontamination Once the compound is sealed in the reaction vessel, remove the heavily contaminated outer gloves before touching the fume hood sash or exiting the workspace. This prevents the cross-contamination of shared laboratory surfaces.

Logical Workflow Visualization

PPE_Workflow Start Pre-Operation Assessment HoodCheck Verify Fume Hood (80-120 fpm face velocity) Start->HoodCheck SolventCheck Determine Reaction Solvent (Dry Powder vs. Solution) HoodCheck->SolventCheck DryPowder Dry Powder Handling SolventCheck->DryPowder Solution Solution in DMSO/DMF SolventCheck->Solution PPE_Dry Don PPE: Double Nitrile Gloves, Splash Goggles, FR Coat DryPowder->PPE_Dry PPE_Sol Don PPE: Butyl Rubber Gloves, Splash Goggles, FR Coat Solution->PPE_Sol Execution Execute Synthesis (Work >6 inches inside hood) PPE_Dry->Execution PPE_Sol->Execution Disposal Halogenated Waste Segregation & PPE Doffing Execution->Disposal

Figure 1: Workflow for hazard assessment, PPE selection, and handling of fluorinated derivatives.

Spill Response and Halogenated Waste Disposal Plan

In the event of an accidental release, immediate and calculated action is required to prevent widespread laboratory contamination.

Step 1: Hazard Isolation If a spill occurs outside the fume hood, immediately instruct personnel to evacuate the immediate vicinity to allow airborne dust to settle.

Step 2: Wet-Wipe Containment (No Dry Sweeping) Never dry sweep a powdered amino acid ester. Dry sweeping aerosolizes the fine powder, drastically increasing the inhalation risk. Instead, gently cover the spilled powder with paper towels dampened with a compatible, non-reactive solvent (e.g., water or a dilute soap solution) to suppress dust formation.

Step 3: Chemical Decontamination Carefully scoop the dampened material using a non-sparking tool. Wash the affected surface with a laboratory-grade detergent, followed by a final wipe-down with 70% isopropanol to remove any residual lipophilic organic traces.

Step 4: Halogenated Waste Segregation Because Methyl 2-amino-3-(3-fluoro-5-methylphenyl)propanoate contains a fluorine atom, all chemical waste generated from this compound (including contaminated gloves, paper towels, and reaction byproducts) must be strictly segregated into Halogenated Organic Waste containers . Causality: Mixing halogenated waste with non-halogenated waste can lead to the formation of highly toxic dioxins during the incineration disposal process and violates environmental safety regulations.

References

  • Mendez-Lopez, M., et al. "Structure-Based Design of β1i or β5i Specific Inhibitors of Human Immunoproteasomes." ResearchGate. URL: [Link]

  • "Chemical Hygiene Plan." U.S. Department of Agriculture (USDA) Agricultural Research Service. URL: [Link]

  • "Standard Operating Procedure - Chemical Fume Hoods." Temple University Environmental Health and Radiation Safety. URL: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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